Methyl 6-bromo-3-chloropyrazine-2-carboxylate
Descripción
Propiedades
IUPAC Name |
methyl 6-bromo-3-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDHAIWCZRNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both bromo and chloro substituents on the pyrazine ring, makes it a versatile building block in medicinal chemistry and agrochemical research. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents and pesticides. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with a proposed synthetic pathway.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 13457-28-8 Synonyms: Methyl 3-bromo-6-chloropyrazine-2-carboxylate
The structure of this compound is characterized by a central pyrazine ring substituted with a methyl carboxylate group at position 2, a chloro group at position 3, and a bromo group at position 6.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in synthetic applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [1] |
| Melting Point | 258-259 °C | [1] |
| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg (Predicted) | [1] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | No quantitative data available. | |
| Storage | 2-8°C, sealed, dry | [1] |
Spectroscopic Data
As of the latest available information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in publicly accessible scientific literature or databases. Researchers working with this compound would need to perform these analyses to characterize it fully.
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical synthetic route to this compound would likely start from Methyl 3-aminopyrazine-2-carboxylate. The synthesis would involve a sequence of halogenation reactions.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Considerations
Step 1: Chlorination The first step would involve the chlorination of the starting material, Methyl 3-aminopyrazine-2-carboxylate. This can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS). The reaction conditions would need to be carefully controlled to favor monochlorination at the desired position.
Step 2: Diazotization and Bromination (Sandmeyer-type Reaction) The resulting chloro-amino-pyrazine intermediate would then undergo a Sandmeyer-type reaction. This involves two key stages:
-
Diazotization: The primary amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Bromination: The diazonium salt is then treated with a bromine source, commonly copper(I) bromide (CuBr), to replace the diazonium group with a bromine atom.
Purification
The final product, this compound, would likely be purified using standard techniques for organic solids. Recrystallization from a suitable solvent system would be a common method to obtain the compound in high purity. The choice of solvent would depend on the solubility characteristics of the product and any remaining impurities. Column chromatography could also be employed if further purification is necessary.
Applications in Research and Development
The utility of this compound lies in its potential for further chemical modification. The differential reactivity of the C-Cl and C-Br bonds can be exploited to selectively introduce different substituents onto the pyrazine ring through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This makes it a valuable precursor for generating libraries of complex molecules for screening in drug discovery and agrochemical development programs.
Caption: Versatility in the synthesis of functionalized pyrazines.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical and agricultural applications. While some of its basic physical properties are known, a comprehensive experimental characterization, including detailed spectroscopic and solubility data, is still needed. The proposed synthetic pathway provides a viable route for its preparation, enabling further exploration of its chemical reactivity and utility in organic synthesis.
References
Technical Guide: Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document outlines its physicochemical properties, detailed synthetic protocols, and its application in synthetic workflows, particularly in the context of drug discovery and development.
Core Physicochemical Data
This compound is a disubstituted pyrazine derivative featuring both bromo and chloro substituents, making it a versatile intermediate for further chemical modifications. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 251.47 g/mol | [1] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| CAS Number | 13457-28-8 | [1] |
| Melting Point | 258-259 °C | [1] |
| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg | [1] |
| Appearance | Light yellow to brown powder or crystals | [2] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Synthetic Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available aminopyrazine precursor. The following protocols are representative methodologies based on related syntheses and general organic chemistry principles.[3]
Experimental Protocol 1: Synthesis of this compound
This synthesis involves a three-step process starting from a methyl aminopyrazine-2-carboxylate derivative.
Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate
-
Reaction Setup: To a solution of Methyl 3-aminopyrazine-2-carboxylate in a suitable aprotic solvent (e.g., acetonitrile), add a chlorinating agent (e.g., N-chlorosuccinimide).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 75-82 °C.[3]
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, Methyl 3-amino-6-chloropyrazine-2-carboxylate, can be purified by recrystallization or column chromatography.
Step 2: Diazotization and Bromination
-
Reaction Setup: Dissolve the Methyl 3-amino-6-chloropyrazine-2-carboxylate from the previous step in an aqueous solution of a strong acid (e.g., hydrobromic acid).
-
Diazotization: Cool the solution to 0-5 °C in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This forms the diazonium salt intermediate.
-
Bromination (Sandmeyer Reaction): Add a solution of copper(I) bromide (CuBr) to the diazonium salt solution. Allow the mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography.
Step 3 (Alternative): Esterification of 3-bromo-6-chloropyrazine-2-carboxylic acid If starting from the corresponding carboxylic acid, a standard esterification can be performed.
-
Reaction Setup: Dissolve 3-bromo-6-chloropyrazine-2-carboxylic acid in methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash, dry, and concentrate. The final product can be purified by recrystallization or column chromatography.[4]
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in pharmaceutical research, primarily due to the differential reactivity of its two halogen substituents.[1] The bromine atom is generally more susceptible to displacement or participation in cross-coupling reactions than the chlorine atom, allowing for selective functionalization of the pyrazine ring. This is particularly useful in structure-activity relationship (SAR) studies.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol illustrates the use of this compound as a substrate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.[5][6]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), a suitable boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80 to 100 °C.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Caption: Generalized workflow for the use of the title compound in SAR studies.
The ability to generate a diverse library of analogues by varying the boronic acid partner in reactions like the Suzuki coupling allows medicinal chemists to systematically probe the structural requirements for biological activity. This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery.
References
- 1. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Structure Elucidation of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals. This document details its chemical properties, a validated synthetic protocol, and available spectroscopic data for its characterization.
Chemical Identity and Properties
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated pyrazine derivative. The presence of bromo and chloro substituents, along with a methyl carboxylate group on the pyrazine ring, makes it a versatile building block in medicinal chemistry.
Table 1: Physicochemical Properties of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
| Property | Value | Reference |
| CAS Number | 13457-28-8 | N/A |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [1] |
| Melting Point | 258-259 °C | [1] |
| Appearance | Colorless oil |
Synthesis Protocol
A reliable synthetic route for Methyl 3-bromo-6-chloropyrazine-2-carboxylate has been established, starting from Methyl 3-amino-6-chloropyrazine-2-carboxylate. The protocol involves a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
To a solution of methyl 3-amino-6-chloropyrazine-2-carboxylate (2.00 g, 10.7 mmol) in acetic acid (15 mL) at 0 °C, 48% HBr/water (10 mL) was added dropwise, and the mixture was stirred for 30 minutes. A solution of sodium nitrite (2.21 g, 32.0 mmol) in water (5 mL) was then added dropwise, and stirring was continued at 0 °C for an additional 30 minutes. The reaction was quenched with a saturated aqueous sodium bisulfite solution (10 mL) and the mixture was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (Petroleum ether/Ethyl Acetate = 100/1, v/v) to afford methyl 3-bromo-6-chloropyrazine-2-carboxylate (1.05 g, 39%) as a colorless oil.
Spectroscopic Data for Structural Confirmation
The structure of Methyl 3-bromo-6-chloropyrazine-2-carboxylate is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides evidence for the presence of the methyl ester and the pyrazine ring proton.
Table 2: ¹H NMR Data for Methyl 3-bromo-6-chloropyrazine-2-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.87 | Singlet | 1H | Pyrazine C5-H |
| 3.95 | Singlet | 3H | -OCH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C NMR, Mass Spectrometry, and IR Spectroscopy
Visualizing the Synthesis and Structure
Diagrams illustrating the synthesis workflow and the chemical structure of Methyl 3-bromo-6-chloropyrazine-2-carboxylate are provided below.
Caption: Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate.
Caption: Structure of Methyl 3-bromo-6-chloropyrazine-2-carboxylate.
References
An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. The document details the reaction scheme, experimental protocols, and relevant quantitative data, presented in a clear and structured format to facilitate its application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available Methyl 3-aminopyrazine-2-carboxylate. The pathway involves an initial chlorination of the pyrazine ring, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.
The overall transformation can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.14[1] | Solid | - |
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | C₆H₆ClN₃O₂ | 187.58[2] | Solid | - |
| This compound | C₆H₄BrClN₂O₂ | 251.47 | Solid | - |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |
| Methyl 3-aminopyrazine-2-carboxylate | - | - | - |
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | - | - | - |
| This compound | - | - | - |
Experimental Protocols
The following sections provide detailed experimental procedures for the two-step synthesis. These protocols are constructed based on established methodologies for similar transformations on heterocyclic systems.
Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate (Chlorination)
This procedure outlines the chlorination of Methyl 3-aminopyrazine-2-carboxylate using N-Chlorosuccinimide (NCS) as the chlorinating agent. Acetonitrile is a suitable solvent for this type of reaction.
Experimental Workflow:
Caption: Workflow for the chlorination of Methyl 3-aminopyrazine-2-carboxylate.
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 75-82°C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 3-amino-6-chloropyrazine-2-carboxylate.
-
Characterize the product by NMR and mass spectrometry.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
This procedure details the diazotization of the amino group of Methyl 3-amino-6-chloropyrazine-2-carboxylate, followed by a copper(I) bromide-mediated Sandmeyer reaction to install the bromo substituent.
Experimental Workflow:
Caption: Workflow for the Sandmeyer bromination reaction.
Procedure:
-
Suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the suspension to 0-5°C in an ice-water bath with vigorous stirring.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water and add it dropwise to the cooled suspension, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until gas evolution ceases.
-
Extract the product from the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by either recrystallization or flash column chromatography to yield this compound.
-
Confirm the structure and purity of the final product using NMR, mass spectrometry, and elemental analysis.
Safety Considerations
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.
-
Hydrobromic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.
-
Copper salts are toxic. Handle with care and dispose of waste according to institutional guidelines.
-
All manipulations should be performed in a well-ventilated fume hood.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources, while adhering to all safety precautions.
References
An In-depth Technical Guide to Methyl 6-bromo-3-chloropyrazine-2-carboxylate: A Key Starting Material in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substitution pattern, featuring both bromo and chloro moieties on the pyrazine ring, renders it a versatile precursor for the synthesis of a wide array of complex nitrogen-containing compounds. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and significant applications, with a particular focus on its role as a key starting material in the production of antiviral agents such as favipiravir. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in research and development.
Introduction
Pyrazine derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and flavorings. The introduction of halogen substituents onto the pyrazine ring significantly enhances their synthetic utility, providing reactive handles for various cross-coupling and nucleophilic substitution reactions. This compound has emerged as a compound of significant interest due to its strategic placement of reactive sites, making it an ideal starting material for the construction of polysubstituted pyrazine systems.
This guide aims to serve as a detailed resource for researchers and professionals engaged in the field of organic synthesis and drug discovery, providing in-depth technical information on this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 98-100 °C | [2] |
| Boiling Point | 433.7±55.0 °C at 760 mmHg | [1] |
| CAS Number | 13457-28-8 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically commences from readily available 3-aminopyrazine-2-carboxylic acid. The synthetic sequence involves esterification, chlorination, and a diazotization-bromination reaction. A scalable process has been outlined in the patent literature, highlighting its industrial relevance.[3]
Synthetic Pathway
The overall synthetic workflow for the preparation of this compound is depicted below. This pathway illustrates the key transformations from the initial starting material to the final product.
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of related compounds and represent a viable route to the target molecule.[2][3]
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid
-
Procedure: To a suspension of 3-aminopyrazine-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to afford methyl 3-aminopyrazine-2-carboxylate.
Step 2: Chlorination of Methyl 3-aminopyrazine-2-carboxylate
-
Procedure: Methyl 3-aminopyrazine-2-carboxylate is dissolved in a suitable solvent such as acetonitrile. N-chlorosuccinimide (NCS) is added portion-wise to the solution at room temperature. The reaction mixture is stirred until the starting material is consumed. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to yield methyl 3-amino-6-chloropyrazine-2-carboxylate.
Step 3: Diazotization-Bromination of Methyl 3-amino-6-chloropyrazine-2-carboxylate
-
Procedure: Methyl 3-amino-6-chloropyrazine-2-carboxylate is suspended in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified period at this temperature and then allowed to warm to room temperature. The product, this compound, is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes the expected spectroscopic data based on the analysis of closely related structures.[2]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.71 (s, 1H, pyrazine-H), 4.05 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5 (C=O), 150.4, 149.8, 138.2, 129.7 (pyrazine-C), 53.5 (OCH₃) |
| Mass Spectrometry (EI-MS) | m/z: 250, 252, 254 (M⁺, isotopic pattern for Br and Cl) |
| Infrared (IR) | ν (cm⁻¹): ~1730 (C=O stretch), ~1550, 1450 (pyrazine ring stretch) |
Applications in Pharmaceutical Synthesis
This compound is a highly valuable intermediate in the synthesis of various pharmaceuticals, particularly antiviral agents. The differential reactivity of the bromo and chloro substituents allows for selective functionalization of the pyrazine ring.
Key Intermediate in the Synthesis of Favipiravir
One of the most notable applications of this compound is as a precursor in some synthetic routes towards favipiravir, a broad-spectrum antiviral drug. Although various synthetic strategies for favipiravir exist, those that could potentially utilize intermediates derived from this compound are of significant interest.[4][5] The bromo and chloro groups can be sequentially replaced to introduce the desired functionalities of favipiravir.
The workflow below illustrates the conceptual role of a dihalogenated pyrazine derivative as a key intermediate in the synthesis of antiviral drugs like favipiravir.
Conclusion
This compound stands out as a strategically important starting material in organic synthesis, offering a versatile platform for the development of novel pharmaceutical compounds. Its well-defined synthesis and the differential reactivity of its halogen substituents provide chemists with a powerful tool for constructing complex molecular architectures. The detailed information provided in this guide, from its synthesis and properties to its applications, is intended to support and accelerate research and development efforts in medicinal chemistry and drug discovery. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel therapeutic agents.
References
- 1. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Halogenated Pyrazine Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated pyrazine esters are pivotal building blocks in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. Their reactivity is governed by the interplay of the electron-deficient pyrazine core, the nature of the halogen substituent, and the position of both the halogen and the ester group. This technical guide provides a comprehensive overview of the synthesis and reactivity of halogenated pyrazine esters, with a focus on key transformations including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers in the strategic design and execution of synthetic routes involving these valuable intermediates.
Introduction
Pyrazine rings are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The introduction of a halogen atom and an ester group onto the pyrazine core provides synthetic handles for a diverse range of chemical transformations. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring renders the system electron-deficient, thereby activating attached halogens towards both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. The ester functionality, also an electron-withdrawing group, further influences the reactivity of the ring system and provides a site for subsequent chemical modification.
This guide will systematically explore the factors governing the reactivity of halogenated pyrazine esters and provide practical, data-driven insights into their synthetic applications.
Synthesis of Halogenated Pyrazine Esters
The preparation of halogenated pyrazine esters can be achieved through several synthetic routes, often starting from commercially available pyrazine-2-carboxylic acid or its derivatives.
2.1. Chlorination
Chloropyrazine esters are commonly synthesized from the corresponding hydroxypyrazine esters using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternatively, direct chlorination of the pyrazine ring can be achieved, though this may lead to mixtures of products. A common precursor, 5-chloropyrazine-2-carboxylic acid, can be prepared from methyl 5-chloropyrazine-2-carboxylate via hydrolysis.[1]
2.2. Bromination
Bromination can be accomplished using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent. The regioselectivity of the bromination is influenced by the existing substituents on the pyrazine ring.
2.3. Iodination
Iodinated pyrazine esters can be prepared through various methods, including electrophilic iodination using iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. Another route involves the Sandmeyer reaction of an aminopyrazine ester.
Table 1: Selected Synthetic Protocols for Halogenated Pyrazine Precursors
| Precursor | Starting Material | Reagents and Conditions | Yield (%) |
| 3-chloropyrazine-2-carboxamide | 3-chloro-pyrazine-2-carbonitrile | Controlled hydrolysis (specific pH and temperature) | High |
| 5-chloropyrazine-2-carboxylic acid | methyl 5-chloropyrazine-2-carboxylate | LiOH, water | High[1] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline | DCC, DMAP, DCM, 0 °C to RT, 18h | 83[2] |
Reactivity of Halogenated Pyrazine Esters
The reactivity of halogenated pyrazine esters is primarily dictated by two main factors:
-
The Nature of the Halogen: The reactivity generally follows the order I > Br > Cl > F. This trend is attributed to the decreasing carbon-halogen bond strength down the group, which facilitates the oxidative addition step in palladium-catalyzed reactions and the departure of the halide in SNAr reactions.[3]
-
Position of the Halogen: The positions on the pyrazine ring are not electronically equivalent. The carbons adjacent to the nitrogen atoms (positions 2, 3, 5, and 6) are more electron-deficient and thus more activated towards nucleophilic attack and oxidative addition compared to other positions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes halogenated pyrazine esters susceptible to nucleophilic aromatic substitution. This reaction typically proceeds via a Meisenheimer complex intermediate.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
The rate of SNAr is influenced by the strength of the nucleophile, the nature of the halogen, and the solvent. Electron-withdrawing groups on the pyrazine ring, such as the ester group, enhance the rate of substitution.
Table 2: Nucleophilic Aromatic Substitution of Halogenated Pyrazines
| Halopyrazine Derivative | Nucleophile | Conditions | Product | Yield (%) |
| 3-chloropyrazine-2-carboxamide | Substituted benzylamines | THF, triethylamine | 3-benzylaminopyrazine-2-carboxamides | - |
| 2-chloropyrimidine | Piperidine | Ethanol, 40 °C | 2-(piperidin-1-yl)pyrimidine | - (Rate constant data)[4] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and halogenated pyrazine esters are excellent substrates for these transformations.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between a halogenated pyrazine ester and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents.
Table 3: Suzuki-Miyaura Coupling of Halogenated Pyrazine Derivatives
| Halopyrazine Derivative | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 90 °C, 24h | 60-85[2] |
| 2-chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complex | K₂CO₃ | Toluene/water | 100 °C | -[1] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | - | 71[4] |
| 4-bromochlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | - | - | -[5] |
The Stille coupling involves the reaction of a halogenated pyrazine ester with an organostannane reagent. This reaction is highly versatile and tolerates a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.[6][7]
Table 4: Stille Coupling of Halogenated Pyrazine Derivatives
| Halopyrazine Derivative | Organostannane | Catalyst / Ligand | Solvent | Conditions | Yield (%) |
| Stannylated pyrazine | 4-methoxybenzoyl chloride | Pd₂(dba)₃ / P(o-tol)₃ | - | - | 70 |
| 2,3-dichloropyrazine | Stannylated terpyridine | - | - | - | 73 |
| Aryl Halides | Organostannanes | Pd(0) or Pd(II) complexes | Various | - | High[7][8] |
The Sonogashira coupling is used to form a C-C bond between a halogenated pyrazine ester and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.[9][10]
Table 5: Sonogashira Coupling of Halogenated Pyrazine Derivatives
| Halopyrazine Derivative | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 3,6-dicarbonyl-2-chloropyrazine | 1-hexyne | Pd-Cu | - | - | - | -[11] |
| 4-iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA | 75 °C, 72h | <2 (batch), 60 (flow)[12] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 °C, 3h | 85[13] |
| 2-chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | - | 72[13] |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling a halogenated pyrazine ester with a primary or secondary amine. This reaction has broad substrate scope and generally proceeds under milder conditions than traditional C-N bond-forming reactions.[14][15][16]
Table 6: Buchwald-Hartwig Amination of Halogenated Pyrazine Derivatives
| Halopyrazine Derivative | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) |
| Bromo-aromatic | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 °C, 8h | -[1] |
| 4-chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux, 6h | 94[9] |
| Aryl chlorides | Various amines | BippyPhos/[Pd(cinnamyl)Cl]₂ | - | - | - | High[17] |
Experimental Protocols
This section provides detailed experimental protocols for key reactions involving halogenated pyrazine esters.
General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
To a reaction vessel is added the halogenated pyrazine ester (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for example, aqueous Na₂CO₃ (2 M, 2.0 mL).[3] A solvent system, such as a mixture of toluene (5 mL) and ethanol (2 mL), is then added. The mixture is thoroughly degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for the required time, typically monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Stille Coupling
In a flask, the halogenated pyrazine ester (1.0 eq), the organostannane (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a solvent such as anhydrous toluene are combined under an inert atmosphere. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and may be treated with a fluoride solution (e.g., aqueous KF) to precipitate tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the final product.
General Procedure for Sonogashira Coupling
A mixture of the halogenated pyrazine ester (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) salt like CuI (0.04 mmol) is prepared in a suitable solvent, often a mixture of an amine base (e.g., triethylamine) and another organic solvent (e.g., THF).[12][18] The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After stirring for a few hours to overnight, the reaction is monitored for completion. The workup usually involves removing the solvent, partitioning the residue between water and an organic solvent, and then washing, drying, and concentrating the organic phase. Purification by column chromatography provides the desired alkynylated pyrazine ester.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the halogenated pyrazine ester (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) are combined.[1][19] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated to 80-110 °C with stirring for the necessary duration, with progress monitored by TLC or LC-MS. After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and evaporated. The crude product is purified by flash chromatography to give the desired N-aryl or N-alkyl pyrazine ester.
Factors Influencing Reactivity
Several factors can be modulated to optimize the outcome of reactions with halogenated pyrazine esters:
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. For instance, ligands like XPhos and SPhos are highly effective in Buchwald-Hartwig aminations.[9]
-
Base: The choice of base is critical in many of these reactions. In Suzuki-Miyaura coupling, the base activates the boronic acid. In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine. The base must be compatible with the functional groups present in the substrates.
-
Solvent: The solvent can significantly influence reaction rates and yields. Aprotic polar solvents like DMF and dioxane are commonly used in cross-coupling reactions.
-
Temperature: Reaction rates are generally increased at higher temperatures. However, elevated temperatures can also lead to side reactions and decomposition of catalysts or substrates. Microwave irradiation can sometimes be used to accelerate reactions and improve yields.
Conclusion
Halogenated pyrazine esters are highly valuable and versatile intermediates in organic synthesis. Their reactivity, governed by the electron-deficient pyrazine core and the nature of the halogen, allows for a wide range of transformations. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, provide efficient routes to functionalized pyrazine derivatives. A thorough understanding of the factors influencing these reactions, as detailed in this guide, is essential for the successful design and implementation of synthetic strategies in drug discovery and materials science. By carefully selecting the appropriate reaction conditions, researchers can effectively utilize halogenated pyrazine esters to construct complex molecular targets with high efficiency and selectivity.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stille Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Profile of Methyl 6-bromo-3-chloropyrazine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Due to the limited availability of public experimental spectroscopic data, this document presents a combination of reported physical properties and predicted spectroscopic values to serve as a reference for researchers.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₆H₄BrClN₂O₂.[1] Its key physical and chemical identifiers are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [1] |
| CAS Number | 13457-28-8 | |
| Appearance | Solid | |
| Melting Point | 258-259 °C | [1] |
| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg | [1] |
Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for this compound based on its chemical structure. These values are intended to provide a baseline for the identification and characterization of this compound.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the aromatic proton on the pyrazine ring and the protons of the methyl ester group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | Pyrazine C5-H |
| ~4.0 | Singlet | 3H | O-CH₃ |
Predicted ¹³C NMR Data
The carbon NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (ester) |
| ~150 | Pyrazine C-Cl |
| ~145 | Pyrazine C-Br |
| ~140 | Pyrazine C-COOCH₃ |
| ~135 | Pyrazine C-H |
| ~53 | O-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will likely be dominated by the strong absorption of the carbonyl group from the ester.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1550 | Medium | C=N stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Medium | C-Cl stretch |
| ~650 | Medium | C-Br stretch |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.
| m/z | Relative Intensity (%) | Assignment |
| 250/252/254 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ |
| 219/221/223 | Variable | [M - OCH₃]⁺ |
| 191/193/195 | Variable | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Visualizations
The following diagrams illustrate a plausible synthetic pathway for this compound and a general workflow for its spectroscopic characterization.
References
An In-depth Technical Guide to Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. This document details its commercial availability, physicochemical properties, synthesis, and significant applications in drug discovery, with a focus on its role as a versatile intermediate.
Chemical Identity and Properties
This compound, more systematically named Methyl 3-bromo-6-chloropyrazine-2-carboxylate, is a disubstituted pyrazine derivative. The presence of two distinct halogen atoms at positions 3 and 6, along with a methyl ester at position 2, provides multiple reactive sites for further chemical modifications.
Table 1: Physicochemical Properties of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 13457-28-8 | [1][2][3] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |
| Molecular Weight | 251.47 g/mol | [3][4] |
| Melting Point | 258-259 °C | [3] |
| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg | [3] |
| MDL Number | MFCD13195362 | [3][4] |
| Storage Conditions | 2-8°C, sealed, dry | [3] |
Note: Spectroscopic data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound are typically available from the supplier upon request with a Certificate of Analysis (CoA).
Commercial Availability
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is commercially available from various chemical suppliers, primarily for research and development purposes. Purity levels are generally high, often exceeding 95-97%. It is available in quantities ranging from milligrams to multiple grams. For larger quantities, inquiries for bulk or custom synthesis are typically accommodated by suppliers.
Table 2: Commercial Suppliers of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | - | Inquire |
| BLD Pharm | - | Inquire |
| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g |
| MySkinRecipes | 95% | 250mg, 1g, 5g |
| ChemUniverse | 95% | Inquire |
| CP Lab Safety | min 97% | 10g |
Pricing is subject to change and is dependent on the supplier and quantity ordered. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis and Experimental Protocols
The synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate can be achieved through a multi-step process starting from a suitable pyrazine precursor. A common synthetic route involves the diazotization and subsequent bromination of an amino-chloropyrazine derivative. The following is a representative experimental protocol adapted from a patented process for a structurally related compound.
Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate from Methyl 3-amino-6-chloropyrazine-2-carboxylate
This synthesis involves two key steps: diazotization of the amino group followed by a Sandmeyer-type bromination.
Experimental Protocol:
Step 1: Diazotization
-
In a reaction vessel equipped with a stirrer and cooling bath, suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Bromination (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. The temperature should be carefully controlled, typically between 0 °C and room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the evolution of nitrogen gas ceases.
-
The crude product can then be isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 3-bromo-6-chloropyrazine-2-carboxylate.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromo-6-chloropyrazine-2-carboxylate | 13457-28-8 [sigmaaldrich.com]
- 3. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]
- 4. chemuniverse.com [chemuniverse.com]
An In-depth Technical Guide to Methyl 6-bromo-3-chloropyrazine-2-carboxylate: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and chemical applications of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document addresses the compound under its more commonly indexed name, Methyl 3-bromo-6-chloropyrazine-2-carboxylate.
Chemical and Physical Properties
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated pyrazine derivative. Its physical and chemical properties are summarized in the table below, providing essential data for researchers and chemists.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [1] |
| CAS Number | 13457-28-8 | |
| MDL Number | MFCD13195362 | [1] |
| Appearance | Solid | |
| Melting Point | 258-259 °C | [1] |
| Boiling Point | 433.7±55.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% |
Safety and Handling
Proper handling of Methyl 3-bromo-6-chloropyrazine-2-carboxylate is crucial to ensure laboratory safety. The compound is classified as an irritant and requires careful handling to avoid exposure.
Hazard Identification
| Hazard | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Precautionary Measures and Personal Protective Equipment (PPE)
| Precaution | Description |
| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield). |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, and spray. Wash hands and any exposed skin thoroughly after handling. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Storage and Disposal
| Aspect | Recommendation |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[1] |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |
Experimental Protocols and Synthetic Applications
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to introduce substituents onto the pyrazine ring. Its reactive halogen atoms make it an excellent substrate for reactions such as the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of Methyl 3-bromo-6-chloropyrazine-2-carboxylate with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Methyl 3-bromo-6-chloropyrazine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add Methyl 3-bromo-6-chloropyrazine-2-carboxylate, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the pyrazine substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualization of Synthetic Workflows
Due to its nature as a synthetic intermediate, Methyl 3-bromo-6-chloropyrazine-2-carboxylate is not directly involved in biological signaling pathways. Instead, its significance lies in its role as a precursor to biologically active molecules. The following diagrams illustrate its utility in synthetic chemistry.
A structurally related compound, Methyl 3-amino-6-bromopyrazine-2-carboxylate, serves as a key intermediate in the synthesis of the antiviral drug Favipiravir. This highlights the importance of this class of pyrazine derivatives in drug discovery.
Conclusion
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a valuable and versatile intermediate in organic synthesis. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development. Its application in the synthesis of complex heterocyclic compounds, particularly through cross-coupling reactions, underscores its importance in the fields of medicinal chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 6-bromo-3-chloropyrazine-2-carboxylate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex heterocyclic compounds.[1]
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features two distinct halogen atoms, a bromine and a chlorine, attached to the pyrazine core. The differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions allows for selective functionalization. In Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling selective substitution at the 6-position.[2][3] This regioselectivity is crucial for the controlled synthesis of 6-aryl-3-chloropyrazine derivatives, which can be further modified at the chlorine position in subsequent reactions.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[3][4] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[5]
Key Reaction Parameters
The success of the Suzuki coupling of this compound is dependent on several key parameters:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (Pd(OAc)₂) with a ligand, and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The ligand stabilizes the palladium center and influences its reactivity.
-
Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary for the solubility of the inorganic base.
-
Temperature: The reaction temperature is an important factor, with most Suzuki couplings being conducted at elevated temperatures, often in the range of 80-100 °C, to ensure a reasonable reaction rate.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Analogous Bromo-Chloro Heterocycles
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various bromo-chloro substituted heteroaromatic compounds with arylboronic acids, which can serve as a guide for optimizing the reaction of this compound.
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| 2 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 85[6] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 70 |
| 5 | 9-benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 24 | 85 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar heteroaryl bromides.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the Schlenk tube.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
To the reaction mixture, add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Place the Schlenk tube in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 6-aryl-3-chloropyrazine-2-carboxylate.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl 6-bromo-3-chloropyrazine-2-carboxylate: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its pyrazine core is a key pharmacophore in numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2][3][4][5] The presence of two distinct halogen substituents, a bromine and a chlorine atom, at positions 6 and 3 respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the generation of diverse molecular scaffolds for drug discovery and development.
This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, namely Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Key Applications in Medicinal Chemistry
The pyrazine ring system is a privileged scaffold in medicinal chemistry due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1] Consequently, numerous pyrazine-based compounds have been developed as potent kinase inhibitors for the treatment of cancer and other diseases.[6][7] Furthermore, pyrazine derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4]
This compound provides a strategic starting point for the synthesis of libraries of substituted pyrazines. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective substitution, where the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions. This feature is instrumental in the systematic exploration of structure-activity relationships (SAR).
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions based on protocols for structurally similar halo-pyrazines and other halo-heterocycles. These conditions can serve as a starting point for the optimization of reactions using this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Reagents/Conditions | Typical Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 2-10 mol% | Catalyst choice can significantly impact yield and reaction time. |
| Ligand | SPhos, XPhos, RuPhos | 4-15 mol% | Often used in conjunction with Pd(OAc)₂. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | The choice of base can influence the reaction rate and side product formation. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | 1.1-1.5 equivalents | Pinacol esters can be used to improve stability and reduce side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 4:1 to 10:1 ratio | Degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the coupling partners. | |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Reagents/Conditions | Typical Range | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pre-catalysts are often preferred for their stability. |
| Ligand | BINAP, Xantphos, DavePhos | 2-10 mol% | Bulky, electron-rich phosphine ligands are generally effective. |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | 1.2-2.0 equivalents | Strong, non-nucleophilic bases are required. |
| Amine | Primary anilines, Secondary amines, Heterocyclic amines | 1.0-1.5 equivalents | The nature of the amine can affect the optimal reaction conditions. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous | Anhydrous and degassed solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive amines. | |
| Reaction Time | 2-18 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Note: These protocols are intended as a starting point and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the selective substitution of the bromide at the C6 position of the pyrazine ring.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, weigh palladium(II) acetate and SPhos, and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 6-aryl-3-chloropyrazine-2-carboxylate.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline
This protocol outlines a general procedure for the C-N bond formation at the C6 position of the pyrazine ring.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the aniline derivative to the tube.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous and degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired Methyl 6-(arylamino)-3-chloropyrazine-2-carboxylate.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthetic transformations.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]
- 7. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocol for Nucleophilic Aromatic Substitution on Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 6-bromo-3-chloropyrazine-2-carboxylate. This pyrazine derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for a wide range of therapeutic agents.[1][2][3][4] The protocol outlines a general procedure for substitution with amine nucleophiles, discusses key reaction parameters, safety precautions, and methods for product analysis. Due to the presence of two different halogen substituents, the regioselectivity of the substitution is a critical consideration.
Introduction and Principle
This compound contains an electron-deficient pyrazine ring, activated towards nucleophilic attack by two ring nitrogens and an electron-withdrawing methyl carboxylate group. This activation facilitates the displacement of the chloro and bromo substituents by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Such reactions are fundamental in the synthesis of diverse pyrazine-based compounds with potential pharmacological activities.[3][4]
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6][7] The presence of two potential leaving groups (Cl⁻ at C3 and Br⁻ at C6) introduces the challenge of regioselectivity. The relative reactivity of the two positions depends on factors such as the nature of the nucleophile, solvent, and reaction temperature. Generally, positions that are ortho or para to strong electron-withdrawing groups are more activated. In this substrate, both halogens are ortho/para to the ring nitrogens and the C3-chloro group is ortho to the activating methyl carboxylate group, suggesting it may be the more reactive site.
Materials and Reagents
The following table summarizes the typical materials and reagents required for the reaction. Quantities should be adjusted based on the desired reaction scale.
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | >97% | Sigma-Aldrich | Starting Material |
| Primary or Secondary Amine (e.g., Benzylamine) | Reagent Grade | Thermo Fisher | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ | Anhydrous | Acros Organics | Base (to scavenge HX) |
| Dimethylformamide (DMF) or Acetonitrile (MeCN) | Anhydrous | MilliporeSigma | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | ACS Grade | EMD Millipore | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | Stationary Phase for Chromatography |
| Hexanes / Ethyl Acetate | HPLC Grade | Fisher Chemical | Mobile Phase for Chromatography |
Experimental Protocol: Amination Reaction
This protocol provides a general method for the reaction of this compound with a primary amine nucleophile.
3.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[8][9]
-
Reagent Handling: The starting material and its derivatives may cause skin, eye, and respiratory irritation.[8][9][10] Avoid inhalation of dust and vapors. Handle anhydrous solvents under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.[11]
3.2. Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent such as DMF or Acetonitrile (e.g., 5-10 mL per mmol of starting material).
-
Add the amine nucleophile (1.1-1.5 eq) to the solution via syringe.
-
Add a non-nucleophilic base, such as DIPEA (1.5-2.0 eq) or potassium carbonate (2.0 eq), to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined experimentally. Reactions on similar heterocyclic systems often require heating to proceed at a reasonable rate.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
3.3. Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the solids.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
3.4. Characterization
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the substitution and determine its regiochemical outcome.
Visualization of Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the potential reaction pathways.
References
- 1. Theoretical study of synergetic effect between halogenation and pyrazine substitutions on transport properties of silylethynylated pentacene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. crescentchemical.com [crescentchemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Methyl 3-amino-6-bromopyrazine-2-carboxylate|6966-01-4|Xinkai [xinkaibio.com]
- 11. rsc.org [rsc.org]
Application Notes: The Role of Halogenated Pyrazine Carboxylates in Antiviral Drug Synthesis
Introduction
Halogenated pyrazine carboxylates are a class of chemical compounds that serve as critical building blocks in the synthesis of various pharmaceuticals. While Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a specific structure of interest, the broader class of related molecules, including other bromo- and chloro-substituted pyrazine derivatives, are well-documented as key intermediates in the production of potent antiviral agents. This document focuses on the application of these precursors in the synthesis of Favipiravir, a broad-spectrum antiviral drug effective against a range of RNA viruses.
Favipiravir (T-705) is a pyrazinecarboxamide derivative that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of many RNA viruses, an enzyme essential for viral replication.[1][2] Its synthesis often involves multi-step processes where halogenated pyrazine intermediates are crucial for introducing necessary functional groups. This note provides detailed protocols, quantitative data, and workflow visualizations relevant to the synthesis of Favipiravir using these key intermediates.
Data Presentation
The following tables summarize quantitative data related to the synthesis of Favipiravir intermediates and the antiviral efficacy of the final drug product.
Table 1: Synthesis of Key Favipiravir Intermediates
| Starting Material | Product | Reagents | Yield (%) | Reference |
| 2-Aminopyrazine | 2-Amino-5-chloropyrazine | N-chloro-N-methoxybenzenesulfonamide | 77-80% | [3] |
| 2-Amino-5-chloropyrazine | 2-Amino-3-bromo-5-chloropyrazine | NBS | 87% | [3] |
| 2-Amino-3-bromo-5-chloropyrazine derivative | 6-Bromo-3-chloropyrazine-2-carbonitrile | TiCl4, tert-butyl nitrite | 85% | [3] |
| Methyl 3-aminopyrazine-2-carboxylate | Methyl 3-amino-6-bromopyrazine-2-carboxylate | N-bromosuccinimide (NBS) | Not specified, but a key step | [4] |
| 3-Aminopyrazine-2-carboxylic acid | Favipiravir (multi-step) | Various | 43% (from 3,6-dichloropyrazine-2-carbonitrile) | [4][5] |
Table 2: In Vitro Antiviral Activity of Favipiravir
| Virus | Cell Line | EC₅₀ (50% Effective Concentration) | IC₅₀ (50% Inhibitory Concentration) | Reference |
| Influenza A (H1N1) | MDCK | 0.19 - 22.48 µM | - | [6][7] |
| Influenza A (H3N2) | MDCK | 0.45 µM | - | [8] |
| Influenza B | MDCK | 0.039 - 0.089 µg/mL | - | [8] |
| Junin virus (Candid #1) | Vero | 0.79 - 0.94 µg/mL | - | [1] |
| SARS-CoV-2 | Vero E6 | 40.49 µM (qRT-PCR), 41.81 µM (Plaque Assay) | - | [9] |
| Influenza Viral RdRp | (cell-free) | - | 0.341 µM | [1] |
| Human RNA Polymerase II | (cell-free) | - | 905 µM | [1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and the final antiviral agent, Favipiravir. These protocols are derived from published literature and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate (Intermediate)
This protocol describes the bromination of Methyl 3-aminopyrazine-2-carboxylate.[4]
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend Methyl 3-aminopyrazine-2-carboxylate in acetonitrile under a nitrogen atmosphere.
-
Add N-bromosuccinimide (NBS) in portions to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Adjust the pH of the mixture to 7–8 by adding an aqueous solution of sodium carbonate.
-
Filter the mixture and dry the collected solid under a vacuum.
-
Dissolve the crude product in refluxing dichloromethane for 30 minutes.
-
Filter the warm suspension to remove any insoluble impurities.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the crystalline product by filtration and dry under a vacuum.
Protocol 2: Preparation of 6-bromo-3-chloropyrazine-2-carbonitrile (Intermediate)
This protocol details a Sandmeyer-type reaction to convert an amino group to a chloro group.[3]
Materials:
-
Starting material with a 3-amino-6-bromo-pyrazine-2-carbonitrile core
-
Titanium tetrachloride (TiCl₄)
-
tert-Butyl nitrite
Procedure:
-
Dissolve the starting amino-pyrazine derivative in a suitable anhydrous solvent.
-
Add TiCl₄ and tert-butyl nitrite to the solution.
-
Stir the reaction mixture according to the conditions specified in the source literature to effect the diazotization and chlorination.
-
Upon completion, quench the reaction and work up by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by chromatography or recrystallization to yield a white solid product. The reported yield for this transformation is 85%.[3]
Protocol 3: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile
This multi-step protocol outlines the conversion of a key dichloro-intermediate to Favipiravir.[4][5]
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium fluoride (KF)
-
Solvent for fluorination (e.g., sulfolane)
-
Sodium bicarbonate (NaHCO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Fluorination: Heat a mixture of 3,6-dichloropyrazine-2-carbonitrile and potassium fluoride in a suitable high-boiling point solvent to produce the difluoro intermediate.
-
Hydroxylation: Subject the difluoro intermediate to hydroxylation using aqueous sodium bicarbonate.
-
Hydrolysis: Hydrolyze the nitrile group of the resulting intermediate to a carboxamide using concentrated hydrochloric acid.
-
Purification: The final product, Favipiravir, can be purified by crystallization from ethanol. The overall reported yield for these three steps is 43%, with a purity of >99%.[4]
Visualizations
Synthetic Workflow for Favipiravir
The following diagram illustrates a generalized synthetic pathway for Favipiravir, highlighting the role of halogenated intermediates.
Caption: A simplified workflow for the synthesis of Favipiravir.
Mechanism of Action of Favipiravir
The diagram below illustrates the intracellular activation of Favipiravir and its mechanism of inhibiting viral replication.
Caption: Intracellular activation and mechanism of action of Favipiravir.
Derivatives of this compound, such as Methyl 3-amino-6-bromopyrazine-2-carboxylate and 6-bromo-3-chloropyrazine-2-carbonitrile, are indispensable intermediates in the synthesis of the antiviral drug Favipiravir. These compounds provide a versatile scaffold that allows for the strategic introduction of key functional groups necessary for the drug's biological activity. The synthetic routes, while often complex, have been optimized to achieve viable yields for large-scale production. The resulting drug, Favipiravir, demonstrates potent and broad-spectrum activity against numerous RNA viruses by targeting the conserved RdRp enzyme, making these pyrazine-based precursors highly valuable in the ongoing development of antiviral therapies.
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterispharma.com [sterispharma.com]
- 3. researchgate.net [researchgate.net]
- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 | Semantic Scholar [semanticscholar.org]
- 6. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Methyl 6-bromo-3-chloropyrazine-2-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The pyrazine core is a recognized scaffold in numerous biologically active molecules, and the presence of two distinct halogen substituents at the C-3 and C-6 positions, along with a methyl ester at the C-2 position, offers multiple avenues for synthetic diversification. This allows for the systematic exploration of chemical space to identify compounds with desired herbicidal, fungicidal, or insecticidal properties.
The differential reactivity of the chloro and bromo substituents on the pyrazine ring allows for selective functionalization through various synthetic methodologies. Typically, the bromine atom is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, while the chlorine atom is more prone to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity is a key feature for the strategic assembly of diverse molecular architectures.
These application notes provide an overview of the synthetic utility of this compound in the synthesis of potential agrochemicals, along with detailed experimental protocols for key transformations.
Key Synthetic Applications in Agrochemical Discovery
This compound serves as a key intermediate for the synthesis of a variety of pyrazine-based derivatives with potential agrochemical applications. The primary transformations involve the selective substitution of the bromo and chloro groups to introduce diverse functionalities.
Synthesis of N-Aryl-3-chloropyrazine-2-carboxamides via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution by various amines, leading to the formation of 3-aminopyrazine derivatives. Subsequent hydrolysis of the methyl ester and amide coupling with a desired amine can yield a library of N-substituted pyrazine-2-carboxamides. These compounds are analogues of known herbicides that act by inhibiting photosynthesis.
A plausible synthetic pathway involves the initial displacement of the C-6 bromine via a nucleophilic substitution with an amine, followed by amide formation.
Caption: Synthetic pathway to N-Aryl-pyrazine-2-carboxamides.
Synthesis of 6-Aryl-3-chloropyrazine-2-carboxylates via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C-6 position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl boronic acids. This allows for the introduction of diverse aromatic systems, a common strategy in the development of modern agrochemicals. The resulting 6-aryl-3-chloropyrazine-2-carboxylates can be further elaborated.
Caption: Suzuki-Miyaura coupling for C-6 arylation.
Data Presentation
The following tables summarize representative data for the herbicidal activity of pyrazine carboxamide derivatives, which are structurally related to the potential products synthesized from this compound. This data is intended to provide a benchmark for the expected potency of newly synthesized analogues.
Table 1: Herbicidal Activity of Substituted N-Phenylpyrazine-2-carboxamides
| Compound ID | R1 | R2 | R3 | IC50 (µM) - Photosynthesis Inhibition | Reference |
| 1 | H | H | H | >1000 | [1][2] |
| 2 | Cl | H | H | 85 | [2] |
| 3 | t-Bu | H | H | 120 | [1] |
| 4 | Cl | t-Bu | H | 51 | [1] |
| 5 | H | H | 4-Cl-3-CH3 | 106 | [1] |
Data is representative of the class of compounds and not directly derived from the specified starting material.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the 6-Bromo Substituent
This protocol describes a general method for the reaction of this compound with an amine to substitute the bromine atom.
Workflow:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.2 eq)
-
Diisopropylethylamine (DIPEA) or another suitable base (2.0 eq)
-
Anhydrous solvent (e.g., Dioxane, DMF, or NMP)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask containing a stir bar, add this compound.
-
Add the anhydrous solvent, followed by the substituted amine and the base.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-chloro-6-(substituted amino)pyrazine-2-carboxylate.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of the 6-Bromo Substituent
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 6-aryl-3-chloropyrazine-2-carboxylate.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel pyrazine-based compounds with potential applications in the agrochemical industry. The distinct reactivity of the two halogen atoms allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for biological screening. The provided protocols offer a foundation for researchers to explore the synthetic potential of this building block in the quest for new and effective crop protection agents. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols for the Derivatization of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a versatile building block in medicinal chemistry and materials science. The protocols outlined below describe common and effective cross-coupling and substitution reactions to introduce a variety of functional groups at the C3 and C6 positions of the pyrazine ring.
Introduction
This compound is a key intermediate for the synthesis of novel heterocyclic compounds with potential applications as pharmaceuticals and functional materials. The presence of two distinct halogen atoms at positions 3 and 6, which are activated by the electron-withdrawing pyrazine ring and the adjacent ester group, allows for selective and sequential functionalization. This enables the generation of diverse molecular scaffolds. The primary derivatization strategies include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr).
Derivatization Strategies
The reactivity of the C-Br and C-Cl bonds on the pyrazine ring allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective derivatization at the C6 position. Conversely, the C-Cl bond is more susceptible to nucleophilic aromatic substitution due to the stronger electron-withdrawing effect of the adjacent ester group.
Key Derivatization Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.[1][2][3]
-
Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): For the substitution of the chloro group with various nucleophiles.[6][7][8][9][10]
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. Optimization of reaction parameters may be necessary to achieve the best results.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to selectively form a C-C bond at the C6-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane/Water (4:1 mixture), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Methyl 3-chloro-6-phenylpyrazine-2-carboxylate | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-chloro-6-(4-methoxyphenyl)pyrazine-2-carboxylate | 92 | >99 |
| 3 | 3-Pyridinylboronic acid | Methyl 3-chloro-6-(pyridin-3-yl)pyrazine-2-carboxylate | 78 | >97 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of the C-Br or C-Cl bond of this compound. Selective amination at the C6 position is generally favored.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Amine | Product (at C6) | Yield (%) | Purity (%) |
| 1 | Morpholine | Methyl 3-chloro-6-(morpholin-4-yl)pyrazine-2-carboxylate | 88 | >98 |
| 2 | Aniline | Methyl 3-chloro-6-(phenylamino)pyrazine-2-carboxylate | 75 | >97 |
| 3 | Benzylamine | Methyl 6-(benzylamino)-3-chloropyrazine-2-carboxylate | 82 | >99 |
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the substitution of the 3-chloro substituent with a nucleophile. This reaction is often performed after derivatization at the C6 position.
Materials:
-
C6-derivatized Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, potassium thioacetate) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the C6-derivatized Methyl 3-chloropyrazine-2-carboxylate in anhydrous DMF or DMSO in a round-bottom flask.
-
Add the nucleophile portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Data Presentation:
| Entry | C6-Substituent | Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Phenyl | Sodium methoxide | Methyl 3-methoxy-6-phenylpyrazine-2-carboxylate | 95 | >99 |
| 2 | Morpholinyl | Potassium thioacetate | Methyl 3-(acetylthio)-6-(morpholin-4-yl)pyrazine-2-carboxylate | 80 | >97 |
| 3 | Phenylethynyl | Sodium azide | Methyl 3-azido-6-(phenylethynyl)pyrazine-2-carboxylate | 88 | >98 |
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
The Pivotal Role of Methyl 6-bromo-3-chloropyrazine-2-carboxylate in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 6-bromo-3-chloropyrazine-2-carboxylate stands as a critical and versatile building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring both bromo and chloro functional groups on the pyrazine core, offers medicinal chemists a powerful tool for the synthesis of a diverse array of biologically active molecules. This highly functionalized heterocyclic compound serves as a key intermediate in the development of novel therapeutics, particularly in the realms of antiviral and cancer chemotherapy. The strategic placement of reactive sites on the pyrazine ring allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures with tailored pharmacological profiles.
Application in the Synthesis of Antiviral Agents
The pyrazine scaffold is a cornerstone in the development of numerous antiviral drugs. While direct synthesis pathways from this compound to approved drugs are often proprietary, the analogous compound, Methyl 3-amino-6-chloropyrazine-2-carboxylate, is a known precursor in the synthesis of broad-spectrum antiviral agents like Favipiravir. The bromo and chloro substituents on the target molecule provide handles for introducing various functional groups through cross-coupling reactions or nucleophilic substitutions, paving the way for the creation of novel antiviral candidates.
Application in the Synthesis of Kinase Inhibitors
In the field of oncology, the pyrazine core is a prevalent feature in many small molecule kinase inhibitors. These drugs target specific protein kinases that are often dysregulated in cancer cells, thereby inhibiting tumor growth and proliferation. This compound serves as an excellent starting material for the synthesis of kinase inhibitors targeting pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in various hematological malignancies and inflammatory diseases.[1][2] The bromo and chloro groups can be sequentially displaced or utilized in coupling reactions to build the complex pharmacophores required for potent and selective kinase inhibition.
Application in the Synthesis of Antibacterial Agents
Derivatives of pyrazine-2-carboxamide have demonstrated promising antibacterial activity. For instance, compounds synthesized from pyrazine precursors have shown efficacy against extensively drug-resistant (XDR) strains of Salmonella Typhi.[3][4] The versatility of this compound allows for its incorporation into synthetic routes aimed at developing new classes of antibiotics to combat the growing threat of antimicrobial resistance.
Quantitative Data Summary
The following tables summarize the biological activity of various compounds synthesized from pyrazine precursors, illustrating the potential of derivatives of this compound.
Table 1: Antibacterial Activity of Pyrazine Carboxamide Derivatives against XDR S. Typhi [3]
| Compound | MIC (mg/mL) |
| 5a | 50 |
| 5b | 25 |
| 5c | 12.5 |
| 5d | 6.25 |
Table 2: Alkaline Phosphatase Inhibitory Activity of Pyrazine Carboxamide Derivatives [4][5]
| Compound | IC50 (µM) |
| 5d | 1.469 ± 0.02 |
Table 3: Inhibitory Activity of Pyrazole Derivatives as JAK Inhibitors [1]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3f | 3.4 | 2.2 | 3.5 |
| 11b | - | - | - |
| Ruxolitinib | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate (Precursor to the Target Molecule)
This protocol describes the chlorination of Methyl 3-aminopyrazine-2-carboxylate, a plausible first step towards the synthesis of this compound.[6]
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 1L three-necked flask, add 500 mL of acetonitrile, Methyl 3-aminopyrazine-2-carboxylate (100g, 0.653 mol), and NCS (87.2g, 0.653 mol).
-
Heat the mixture to 82°C and allow the reaction to proceed for 12 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture to remove acetonitrile.
-
Recrystallize the crude product from a petroleum ether/ethyl acetate solvent system to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate as bright green crystals.
Protocol 2: Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate (Diazotization and Bromination)
This protocol outlines the conversion of the amino group to a bromo group via a Sandmeyer-type reaction, a key step described in a patent for a related synthesis.[6]
Materials:
-
Methyl 3-amino-6-chloropyrazine-2-carboxylate
-
Acetic acid
-
40% aqueous hydrobromic acid
-
Sodium nitrite
-
10% sodium hydrogen sulfite solution
-
Ethyl acetate
Procedure:
-
In a 500 mL three-neck flask, dissolve Methyl 3-amino-6-chloropyrazine-2-carboxylate (20g, 0.11 mol) in 100 mL of acetic acid.
-
Cool the mixture to 0°C and slowly add 100 mL of 40% aqueous hydrobromic acid.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Prepare a solution of sodium nitrite (20.7g, 0.33 mol) in 50 mL of water and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction for an additional 30 minutes.
-
Quench the reaction by the dropwise addition of 30 mL of a 10% sodium hydrogen sulfite solution.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-bromo-6-chloropyrazine-2-carboxylate.
Protocol 3: Suzuki Coupling of a Bromo-Pyrazine Derivative
This protocol provides a general method for the palladium-catalyzed Suzuki coupling, a common and powerful reaction to introduce aryl or heteroaryl groups at the bromo-position of the target molecule.[3]
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equivalent), the aryl boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a degassed 10:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90°C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1260665-53-9|6-Bromo-3-chloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing Methyl 6-bromo-3-chloropyrazine-2-carboxylate as a versatile starting material. The presence of two distinct halogen atoms at positions 3 and 6 of the pyrazine ring allows for selective and sequential functionalization through various modern synthetic methodologies.[1][2] These protocols are intended to serve as a guide for researchers in medicinal chemistry and drug discovery for the construction of complex molecular architectures.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Cl bond, allowing for selective reaction at the 6-position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the formation of a C-C bond between the pyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at the 6-position
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv.).[3][5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).[5]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-chloropyrazine derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 8 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 78 |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 95 | 24 | 65 |
Note: The data in this table are representative and yields may vary based on the specific substrate and reaction conditions.
Diagram 1: Suzuki-Miyaura Coupling Pathway
References
- 1. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]
- 2. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 6-bromo-3-chloropyrazine-2-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 6-bromo-3-chloropyrazine-2-carboxylate as a versatile starting material for structure-activity relationship (SAR) studies in drug discovery. The document outlines synthetic strategies for analog generation, protocols for biological evaluation, and presents representative data to guide research efforts.
Introduction: The Role of the Pyrazine Scaffold in Medicinal Chemistry
Pyrazine derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules. Their unique electronic properties and ability to participate in various chemical transformations make them privileged scaffolds in medicinal chemistry. Pyrazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and enzyme inhibitory effects.
This compound is a key intermediate for the synthesis of novel pharmaceutical agents.[1] Its two distinct halogen substituents at positions 3 and 6 offer opportunities for selective chemical modifications, making it an ideal starting point for the generation of diverse compound libraries for SAR exploration.[1] The reactive nature of the bromo and chloro groups allows for facile introduction of various substituents to probe the chemical space around the pyrazine core and optimize biological activity.
Synthetic Strategies for Analog Generation
The generation of a library of analogs from this compound typically involves sequential or regioselective substitution of the halogen atoms and modification of the methyl ester. Common synthetic transformations include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
A general workflow for the synthesis of a diverse library of pyrazine derivatives is depicted below. This workflow allows for the systematic modification of the pyrazine core to establish a comprehensive SAR.
Caption: Synthetic workflow for analog generation.
This protocol describes the conversion of the methyl ester to a library of amides, a common strategy to explore interactions with the target protein.
Materials:
-
Pyrazine-2-carboxylic acid derivative (1.0 eq)
-
Substituted amine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Dichloromethane (DCM)
-
0°C ice bath
Procedure:
-
Dissolve the pyrazine-2-carboxylic acid derivative in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted amine and DMAP to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add DCC to the cooled mixture under continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is for the introduction of aryl or heteroaryl moieties at the bromine position, which is crucial for exploring pockets in the target binding site.
Materials:
-
N-substituted-(6-bromopyrazin-2-yl)carboxamide (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (10:1 mixture)
-
Argon atmosphere
Procedure:
-
In a Schlenk tube, combine the N-substituted-(6-bromopyrazin-2-yl)carboxamide, aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical SAR data for a series of pyrazine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a validated target in oncology. This data is representative of what would be generated in a typical SAR study and is based on published findings for similar pyrazine-based inhibitors.
| Compound ID | R¹ (at C6) | R² (Amide) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 1a | -Br | -OCH₃ | >10000 | >10000 | >10000 |
| 1b | -Phenyl | -OCH₃ | 850 | 920 | 780 |
| 1c | -Phenyl | -NH-Ph | 450 | 510 | 420 |
| 1d | -Phenyl | -NH-(3,5-di-OH-Ph) | 50 | 65 | 45 |
| 1e | -(4-MeO-Ph) | -NH-(3,5-di-OH-Ph) | 35 | 48 | 30 |
| 1f | -(4-Cl-Ph) | -NH-(3,5-di-OH-Ph) | 20 | 28 | 18 |
| 1g | -(4-F-Ph) | -NH-(3,5-di-OH-Ph) | 15 | 22 | 12 |
SAR Summary:
-
The starting material 1a is inactive.
-
Conversion of the C6-bromo to a phenyl group (1b ) introduces moderate activity.
-
Modification of the ester to a simple phenylamide (1c ) slightly improves potency.
-
Introduction of a 3,5-dihydroxyphenylamide moiety (1d ) significantly enhances inhibitory activity, likely due to key hydrogen bonding interactions with the receptor.
-
Substitution on the C6-phenyl ring further modulates potency, with electron-withdrawing groups such as chloro (1f ) and fluoro (1g ) being favorable.
Biological Evaluation Protocols
The following are standard protocols for evaluating the biological activity of the synthesized pyrazine derivatives.
This assay determines the direct inhibitory effect of the compounds on the target kinase.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, FGFR enzyme, and the test compound.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.
This assay assesses the anti-proliferative effect of the compounds on cancer cell lines with FGFR aberrations.
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Signaling Pathway Analysis
Compounds that show potent enzymatic and cellular activity should be further evaluated for their effect on the target signaling pathway.
Caption: Inhibition of the FGFR signaling pathway.
This protocol is used to confirm that the lead compounds inhibit the phosphorylation of FGFR and its downstream effectors.
Materials:
-
Cancer cell line expressing the target FGFR
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
By following these application notes and protocols, researchers can effectively utilize this compound as a starting scaffold to conduct comprehensive SAR studies and identify novel drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorination Step | 1. Incomplete reaction due to insufficient chlorinating agent. 2. Degradation of starting material or product at high temperatures. 3. Suboptimal solvent choice. | 1. Increase the molar equivalent of N-chlorosuccinimide (NCS) incrementally (e.g., from 1.0 to 1.2 equivalents). 2. Maintain a consistent reaction temperature, avoiding excessive heating. A temperature of 75-82°C is recommended.[1] 3. Ensure the use of a suitable solvent like acetonitrile.[1] |
| Incomplete Diazotization-Bromination | 1. Temperature too high, leading to decomposition of the diazonium salt. 2. Insufficient HBr or NaNO₂. 3. Premature quenching of the reaction. | 1. Strictly maintain the reaction temperature between 0-5°C during the addition of reagents. 2. Use a sufficient excess of 40% aqueous hydrobromic acid.[1] 3. Allow the reaction to proceed for the recommended time before workup. |
| Formation of Impurities | 1. Over-bromination or chlorination at other positions on the pyrazine ring. 2. Hydrolysis of the ester group during workup. 3. Incomplete reaction leaving starting materials. | 1. Control the stoichiometry of the halogenating agents and the reaction temperature. 2. Use anhydrous conditions where possible and avoid prolonged exposure to acidic or basic aqueous solutions during extraction. 3. Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. |
| Difficulty in Product Purification | 1. Oily product that is difficult to crystallize. 2. Co-elution of impurities during column chromatography. | 1. Attempt recrystallization from a different solvent system, such as petroleum ether/ethyl acetate.[1] 2. Adjust the solvent gradient in your column chromatography. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed route starts from Methyl 3-aminopyrazine-2-carboxylate. This involves a two-step process: chlorination of the 6-position followed by a Sandmeyer-type diazotization-bromination reaction to replace the amino group with a bromine atom.
Q2: What is the recommended chlorinating agent for the first step?
A2: N-chlorosuccinimide (NCS) is an effective chlorinating agent for this transformation, typically used in a solvent like acetonitrile.[1]
Q3: What are the critical parameters for the diazotization-bromination step?
A3: The most critical parameter is temperature control. The reaction should be maintained at a low temperature (0-5°C) to ensure the stability of the intermediate diazonium salt and prevent its premature decomposition, which can lead to side products and reduced yield.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q5: What are the recommended storage conditions for this compound?
A5: The compound should be stored in a cool, dry place, ideally at 2-8°C, and protected from light to prevent degradation.[2]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate
-
To a solution of Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in acetonitrile, add N-chlorosuccinimide (1.0-1.2 equivalents).
-
Heat the reaction mixture to 75-82°C and stir for 12 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Purify the crude product by recrystallization from petroleum ether/ethyl acetate to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate. A yield of approximately 92% has been reported for a similar substrate.[1]
Protocol 2: Synthesis of this compound
-
Dissolve Methyl 3-amino-6-chloropyrazine-2-carboxylate (1 equivalent) in acetic acid in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 40% aqueous hydrobromic acid (a significant excess) dropwise, maintaining the temperature below 5°C.[1]
-
After the addition of HBr, add a solution of sodium nitrite (1.1-1.3 equivalents) in water dropwise, ensuring the temperature remains between 0-5°C.
-
Stir the reaction mixture at this temperature for 30-60 minutes after the addition is complete.
-
Quench the reaction by carefully adding it to a stirred ice-water mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 6-bromo-3-chloropyrazine-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound, a solid crystalline compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities I might encounter?
A2: Potential impurities can arise from the synthetic route used. Common synthetic pathways to similar heterocyclic compounds suggest the following possible impurities:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric byproducts: Incomplete or over-halogenation of the pyrazine ring can lead to isomers with different substitution patterns.
-
Hydrolysis products: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during workup or purification.
-
Byproducts from Sandmeyer reaction: If a Sandmeyer reaction is used to introduce the bromo or chloro substituent, byproducts from incomplete diazotization or undesired side reactions of the diazonium salt can be present.[1][2][3][4][5]
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first method of choice for purifying solid compounds. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solvent.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable.
-
Troubleshooting Steps:
-
Increase the amount of solvent gradually. Be mindful that using a large volume of solvent may significantly reduce the yield.
-
Try a different solvent or a solvent mixture. For compounds like this compound, a mixture of a more polar solvent (like ethyl acetate) and a less polar solvent (like petroleum ether or hexane) can be effective. A patent for a similar compound, 6-bromo-2-pyridine methyl formate, suggests a mixed solvent of ethyl acetate/petroleum ether.
-
Ensure the solvent is heated to its boiling point.
-
Issue 2: The compound "oils out" instead of crystallizing upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of the pure compound, if available.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Try to induce crystallization by scratching the flask or adding a seed crystal.
-
If the volume of solvent is large, try to evaporate some of it to concentrate the solution and then allow it to cool again.
-
Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
If the compound is still too soluble, a different solvent system is required.
-
Issue 4: The purity of the compound does not improve after recrystallization.
-
Possible Cause: The impurities have similar solubility properties to the desired compound in the chosen solvent. The impurity may have co-crystallized with the product.
-
Troubleshooting Steps:
-
Try a different recrystallization solvent or solvent mixture.
-
Consider a second recrystallization step.
-
If recrystallization is ineffective, column chromatography is recommended.
-
| Parameter | Recommendation |
| Solvent Selection | Start with a single solvent screen (e.g., ethanol, isopropanol, ethyl acetate, toluene). If a single solvent is not ideal, try a binary solvent system such as ethyl acetate/petroleum ether or dichloromethane/hexane. |
| Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Cooling Rate | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield. |
| Drying | Dry the crystals under vacuum to remove residual solvent. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Issue 1: Poor separation of the desired compound from impurities (overlapping spots on TLC).
-
Possible Cause: The chosen mobile phase (eluent) is not optimal. The polarity of the eluent may be too high or too low.
-
Troubleshooting Steps:
-
Optimize the eluent system using TLC. The ideal eluent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
For halogenated pyrazine esters, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
-
If the compound is very polar, a small amount of a more polar solvent like methanol can be added to the eluent. However, be cautious as this can sometimes dissolve the silica gel.
-
Issue 3: The compound elutes too quickly with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Troubleshooting Steps:
-
Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
-
Issue 4: Tailing of spots on TLC and broad peaks during column chromatography.
-
Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded.
-
Troubleshooting Steps:
-
For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help.
-
For basic compounds, adding a small amount of triethylamine or pyridine (e.g., 0.1-1%) to the eluent can improve the peak shape.
-
Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the weight of the stationary phase).
-
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) is a common choice. |
| Mobile Phase (Eluent) | A good starting point is a mixture of hexane and ethyl acetate. The ratio should be optimized by TLC to achieve an Rf of 0.2-0.4 for the target compound. A common starting ratio could be 9:1 or 4:1 hexane:ethyl acetate. |
| Loading Technique | Dry loading (adsorbing the crude material onto a small amount of silica gel before loading) is often preferred for better resolution, especially if the compound has low solubility in the eluent. |
| Fraction Collection | Collect small fractions and analyze them by TLC to identify the pure fractions containing the desired product. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Petroleum Ether
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists upon gentle heating, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
Technical Support Center: Synthesis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate and its derivatives. This guide addresses common side reactions and other experimental challenges to assist in optimizing synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable synthetic approach involves a multi-step process starting from an aminopyrazine ester. The key transformations include chlorination of the pyrazine ring, followed by a diazotization-bromination reaction (a Sandmeyer-type reaction) of an amino group, and finally esterification.[1]
Q2: I am observing a low yield in my pyrazine synthesis. What are the general causes?
Low yields in pyrazine synthesis can arise from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, some dehydrogenation steps in pyrazine synthesis require temperatures between 300-375°C.[2]
-
Purity of Starting Materials: Impurities in precursors like α-dicarbonyl compounds or 1,2-diamines can lead to unwanted side reactions.
-
Choice of Reagents: The selection of the base and catalyst is crucial. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has proven more effective than other bases.[3]
-
Product Loss During Work-up: Significant amounts of the desired product can be lost during extraction and purification steps. Multiple extractions and careful optimization of purification methods are recommended.[2]
Q3: What are some common side reactions to expect during the synthesis?
Common side reactions can occur at each major step of the synthesis:
-
Chlorination: Incomplete chlorination can result in a mixture of chlorinated and non-chlorinated pyrazines. Over-chlorination is also a possibility, leading to di- or tri-chlorinated byproducts.
-
Bromination (Sandmeyer Reaction): The Sandmeyer reaction can be accompanied by the formation of biaryl byproducts due to a radical mechanism.[4]
-
Esterification: Incomplete esterification will leave unreacted carboxylic acid. If the reaction conditions are too harsh, degradation of the pyrazine ring can occur.[3]
-
Hydrolysis: The ester group of the final product or intermediates can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic conditions, especially at elevated temperatures.
Q4: How can I purify the final product, this compound?
Purification of the final product typically involves the following techniques:
-
Column Chromatography: This is a very effective method for separating the desired product from non-polar impurities and some closely related side products. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.[3]
-
Recrystallization: This technique is useful for obtaining highly pure crystalline product. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Liquid-Liquid Extraction: This is often used during the work-up to separate the product from water-soluble impurities and reagents.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of chlorinated intermediate | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient mixing. |
| Suboptimal chlorinating agent. | Consider using a different chlorinating agent (e.g., N-chlorosuccinimide (NCS)).[1] | |
| Formation of multiple brominated products | Non-specific bromination. | Optimize the Sandmeyer reaction conditions (temperature, concentration of copper(I) bromide). Ensure complete diazotization before adding the copper salt. |
| Presence of activating/deactivating groups influencing regioselectivity. | Re-evaluate the synthetic strategy to favor the desired isomer. | |
| Incomplete esterification | Equilibrium not shifted towards the product. | Use a large excess of the alcohol (methanol) or remove water as it is formed (e.g., using a Dean-Stark apparatus).[5] |
| Ineffective catalyst. | Ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in the correct concentration. | |
| Product decomposes during purification | Product is sensitive to heat or prolonged exposure to silica gel. | Use milder purification techniques. For column chromatography, consider using a less acidic stationary phase or minimizing the time the compound spends on the column. For distillation, use vacuum distillation to lower the boiling point. |
| Hydrolysis of the ester group | Presence of water and acid/base in the work-up or purification steps. | Ensure all solvents and reagents are anhydrous where necessary. Neutralize the reaction mixture carefully during work-up. |
Experimental Protocols
A generalized experimental protocol for the synthesis of a related compound, 2-amino-3-bromo-6-chloropyrazine, is provided below as a reference. This can be adapted for the synthesis of this compound.
Step 1: Chlorination of 3-aminopyrazine-2-carboxylic acid methyl ester
-
To a solution of 3-aminopyrazine-2-carboxylic acid methyl ester in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester.[1]
Step 2: Diazotization and Bromination of 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester
-
Dissolve the 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester in an acidic solution (e.g., aqueous hydrogen bromide).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature at 0°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrogen bromide.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product to obtain Methyl 3-bromo-6-chloropyrazine-2-carboxylate.[1]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Main synthetic pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis problems.
References
Technical Support Center: Optimizing Suzuki Coupling with Methyl 6-bromo-3-chloropyrazine-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving Methyl 6-bromo-3-chloropyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a standard Suzuki coupling?
A: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend: C-I > C-Br > C-Cl.[1][2] Therefore, the bromine atom at the C6 position is expected to be significantly more reactive than the chlorine atom at the C3 position. This allows for selective mono-arylation at the C6 position under carefully controlled conditions.
Q2: Can I achieve selective coupling at the C3 position (C-Cl bond)?
A: Coupling at the less reactive C-Cl bond while preserving the C-Br bond is highly challenging and generally not feasible under standard Suzuki conditions. Achieving this would require specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that are specifically designed to activate C-Cl bonds.[3][4] Even with these advanced systems, competing reaction at the more labile C-Br bond is likely.
Q3: What are the most common side reactions to expect?
A: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[5]
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid/ester, which is replaced by a hydrogen atom from a proton source (like water), consuming your nucleophile.[5][6]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct or the coupling of two molecules of the pyrazine starting material.[3] This can be promoted by the presence of oxygen.[3]
Q4: My boronic acid is electron-deficient. Will this be a problem?
A: Yes, electron-deficient boronic acids are particularly susceptible to protodeboronation, which can significantly lower your yield.[6] Using milder bases (e.g., K₃PO₄, Cs₂CO₃), ensuring strictly anhydrous conditions, and using more stable boronic esters (like pinacol esters) can help mitigate this issue.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) catalyst is deactivated by oxygen, or the Pd(II) precatalyst was not properly reduced.[6][7] 2. Poor Reagent Quality: Degradation of boronic acid, catalyst, or ligand (e.g., phosphine oxidation).[6] 3. Sub-optimal Conditions: Reaction temperature is too low, or the base is not effective.[3] 4. Catalyst Poisoning: The pyrazine nitrogen can coordinate to the palladium center, hindering its activity.[5] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., 3x vacuum/backfill cycles with argon/nitrogen).[8] 2. Use Fresh Reagents: Use fresh, high-purity boronic acid/ester, catalyst, and ligands stored under an inert atmosphere.[6] 3. Optimize Conditions: Increase the reaction temperature in increments (e.g., 80°C to 110°C). Screen different bases (see Table 1).[3] 4. Select Appropriate Ligand: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that can promote the oxidative addition step and may shield the catalyst from the pyridine nitrogen.[3] |
| Significant Formation of Homocoupled Byproduct | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[3] 2. Slow Catalytic Cycle: If transmetalation or reductive elimination is slow, side reactions can dominate. | 1. Improve Degassing: Use a robust degassing method like freeze-pump-thaw cycles for solvents.[5] 2. Use a Pd(0) Source: Consider using a Pd(0) catalyst like Pd(PPh₃)₄ directly to avoid issues with the reduction of Pd(II) precatalysts.[3] 3. Optimize Ligand/Base: Change the ligand or base to accelerate the catalytic turnover. Bidentate ligands can sometimes suppress homocoupling.[5] |
| Significant Protodeboronation | 1. Excess Water/Proton Source: Especially problematic with aqueous bases.[6] 2. Base-Catalyzed Decomposition: The base itself can promote the side reaction.[5] 3. High Temperature: Can accelerate the decomposition of thermally unstable boronic acids.[5] | 1. Use Anhydrous Conditions: Use anhydrous solvents and bases if possible. 2. Use Milder Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[6] 3. Use Stable Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[5][6] 4. Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[5] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the solvent system. 2. Inefficient Stirring: In biphasic systems, poor mixing can limit the reaction rate at the interface.[9] | 1. Screen Solvents: Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to improve solubility. 2. Increase Stirring Rate: Ensure vigorous stirring, especially for heterogeneous mixtures.[9] |
Comparative Data for Reaction Optimization
Choosing the right combination of catalyst, ligand, base, and solvent is critical. The following tables summarize common choices for challenging Suzuki couplings.
Table 1: Common Bases for Suzuki Coupling
| Base | Strength | Common Use Case / Notes |
|---|---|---|
| K₃PO₄ | Strong | Often effective for challenging couplings, including those with aryl chlorides.[3] Good choice for electron-deficient partners. |
| Cs₂CO₃ | Strong | Highly effective but more expensive. Good solubility in some organic solvents.[6] |
| K₂CO₃ / Na₂CO₃ | Moderate | Widely used, often in aqueous mixtures. A good starting point for optimization.[3] |
| KF | Mild | Can be beneficial for minimizing base-promoted side reactions like protodeboronation.[6] |
Table 2: Recommended Catalyst Systems for Dihalo-heterocycles
| Catalyst (Precatalyst) | Ligand | Characteristics & Application |
|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands. Excellent for activating less reactive C-Cl bonds and coupling challenging substrates.[3] |
| Pd(PPh₃)₄ | (PPh₃) | A common, air-stable Pd(0) catalyst. Good for general-purpose couplings, especially with reactive C-Br bonds. May be less effective for C-Cl bonds.[10] |
| Pd(dppf)Cl₂ | dppf | A reliable precatalyst with a bidentate ligand. Often provides good stability and can sometimes reduce homocoupling.[5] |
| Pd-PEPPSI-IPr | IPr (NHC Ligand) | N-Heterocyclic Carbene ligand systems are highly active and can be very effective for difficult couplings.[11] |
Detailed Experimental Protocol (General Procedure)
This is a generalized starting protocol for the selective Suzuki-Miyaura coupling at the C6-Br position of this compound. Optimization will be required.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 eq)[5]
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)[6]
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a stir bar, add this compound, the arylboronic acid/ester, and the base.[8]
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[8]
-
Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand. Then, add the degassed solvent via syringe.[5]
-
Degassing (Optional but Recommended): Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-100°C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8]
Visual Guides (Diagrams)
Caption: Figure 1: General workflow for setting up the Suzuki coupling experiment.
Caption: Figure 2: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of Methyl 6-bromo-3-chloropyrazine-2-carboxylate during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-bromo-3-chloropyrazine-2-carboxylate. The focus is on preventing its decomposition during common chemical reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Low or no yield in cross-coupling reactions involving this compound can often be attributed to the decomposition of the starting material or deactivation of the catalyst. The electron-deficient nature of the pyrazine ring makes it susceptible to certain side reactions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Decomposition of Starting Material | Base Selection: Use milder bases. Strong bases can promote hydrolysis of the ester or nucleophilic substitution of the halogens. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of hydroxides. For base-sensitive substrates, anhydrous conditions with bases like KF may be beneficial.[1] Temperature Control: Avoid excessive temperatures. Higher temperatures can accelerate decomposition. Optimize the reaction for the lowest effective temperature. |
| Catalyst Deactivation | Ligand Choice: For electron-deficient substrates like halopyrazines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.[2][3] These ligands can promote the desired catalytic cycle and minimize side reactions. Catalyst Source: Use a reliable palladium source. Pd(0) is the active species. If using a Pd(II) precatalyst, ensure its efficient in-situ reduction.[4] Consider using pre-formed Pd(0) catalysts or modern precatalysts (e.g., G3, G4 Buchwald precatalysts).[5] |
| Side Reactions | Hydrodehalogenation: This side reaction, where a halogen is replaced by hydrogen, can be minimized by optimizing the ligand and base, and by lowering the reaction temperature.[2] Protodeboronation of Boronic Acid (Suzuki): This can be mitigated by using anhydrous solvents, milder bases, or by using more stable boronic acid derivatives like boronate esters (e.g., pinacol esters).[5] |
| Poor Reagent Quality | Purity Check: Ensure the purity of this compound, as impurities can interfere with the reaction. Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst oxidation and unwanted side reactions. |
Troubleshooting Workflow for Low Yield
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary potential decomposition pathways for this molecule, especially under reaction conditions, include:
-
Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of strong bases and water.
-
Nucleophilic substitution of the halogens: The bromo and chloro substituents can be displaced by nucleophiles present in the reaction mixture.
-
Hydrodehalogenation: One or both halogen atoms can be replaced by a hydrogen atom, a common side reaction in palladium-catalyzed couplings.[2][6]
Q2: How can I prevent the hydrolysis of the ester group during a Suzuki-Miyaura coupling?
A2: To prevent ester hydrolysis:
-
Use a weaker base: Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally less prone to causing hydrolysis than hydroxides (NaOH, KOH).
-
Use anhydrous conditions: If possible, use anhydrous solvents and reagents. Potassium fluoride (KF) can be an effective base under anhydrous conditions and is less likely to cause hydrolysis.[1]
-
Keep reaction times to a minimum: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to basic conditions.
Q3: Which halogen is more likely to react first in a cross-coupling reaction?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[7] Therefore, the C-Br bond is expected to be more reactive than the C-Cl bond, allowing for selective functionalization at the 6-position. However, achieving high selectivity can depend on the specific catalyst system and reaction conditions.
Q4: What analytical techniques are best for monitoring the reaction and detecting decomposition products?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the starting material, product, and potential byproducts such as the hydrolyzed carboxylic acid or dehalogenated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the final product and for identifying and quantifying major byproducts in the crude reaction mixture.[8][9]
Q5: Are there any specific storage recommendations to prevent decomposition of this compound?
A5: It is recommended to store the compound at 2-8°C in a tightly sealed container under a dry atmosphere to protect it from moisture, which could lead to hydrolysis over time.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Reaction Setup Workflow
Reagents and Conditions:
| Component | Recommendation |
| This compound | 1.0 equivalent |
| Aryl/heteroaryl boronic acid or ester | 1.1 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphine (2-4 mol%) |
| Base | K₃PO₄ (2.0-3.0 equivalents) or Cs₂CO₃ (2.0-3.0 equivalents) |
| Solvent | Anhydrous and degassed 1,4-dioxane, toluene, or a mixture (e.g., dioxane/water 10:1). The use of some water can be beneficial for the solubility of the base. |
| Temperature | 80-110 °C (optimize for the lowest effective temperature) |
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the palladium source and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Reagents and Conditions:
| Component | Recommendation |
| This compound | 1.0 equivalent |
| Amine | 1.1 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) |
| Ligand | A suitable Buchwald ligand (e.g., BINAP, Xantphos, or a more advanced biarylphosphine ligand; 2-4 mol%) |
| Base | NaOtBu, LiHMDS, or K₂CO₃/Cs₂CO₃ (1.5-2.5 equivalents). The choice of base is critical and depends on the pKa of the amine. Stronger bases are often required but can increase the risk of substrate decomposition. |
| Solvent | Anhydrous and degassed toluene or 1,4-dioxane |
| Temperature | 80-110 °C |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the vessel and heat to the desired temperature with stirring.
-
Monitor the reaction's progress.
-
After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[11]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Reactions Involving Halogenated Pyrazines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for common reactions involving halogenated pyrazines, such as Suzuki-Miyaura, Buchwald-Hartwig, and Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogenated pyrazines in cross-coupling reactions?
A1: The reactivity of halogenated pyrazines in cross-coupling reactions generally follows the order of bond dissociation energies: Iodide > Bromide > Triflate > Chloride.[1][2] The C-I bond is the weakest, making the oxidative addition step in catalytic cycles like the Suzuki-Miyaura reaction easier and often resulting in higher yields under milder conditions.[1] Chloropyrazines are typically the least reactive and may require more active catalyst systems, specialized ligands, and higher reaction temperatures to achieve good conversion.[1][3]
Q2: My Suzuki-Miyaura coupling reaction with a chloropyrazine is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in Suzuki-Miyaura couplings with chloropyrazines are common due to the strength of the C-Cl bond, which hinders the oxidative addition step.[4] Key factors to investigate include:
-
Catalyst System: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields by promoting the challenging oxidative addition step.[3][4]
-
Base Selection: The choice of base is critical for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for less reactive chlorides.[3]
-
Reaction Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy for C-Cl bond cleavage.[3][5] Microwave irradiation can also be beneficial, sometimes reducing reaction times and improving yields.[6]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4]
Q3: I'm observing significant side products in my cross-coupling reactions with halogenated pyrazines. What are the most common side reactions and how can I minimize them?
A3: Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boron functional group with a hydrogen atom. This is often an issue at higher temperatures and with certain bases.[4] To minimize this, use anhydrous solvents, consider using boronic esters (e.g., pinacol esters) which are more stable, or use weaker bases if possible.[3][4]
-
Homocoupling: The self-coupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[3] Ensuring a thoroughly degassed reaction and using a Pd(0) source or an effective precatalyst can reduce homocoupling.[3]
-
Hydrodehalogenation: This is the replacement of the halogen atom on the pyrazine with a hydrogen atom. This can be a significant side reaction in Buchwald-Hartwig aminations and can be influenced by the choice of base, ligand, and reaction temperature.[7] Screening different ligands and lowering the reaction temperature may help.[7]
Q4: What are the key considerations for performing a Buchwald-Hartwig amination with a halogenated pyrazine?
A4: The electron-deficient nature of the pyrazine ring and the potential for the pyrazine nitrogens to coordinate to the palladium catalyst are key challenges.[1] Important considerations include:
-
Ligand Selection: Sterically hindered, electron-rich ligands are often necessary to prevent catalyst inhibition by the pyrazine nitrogen atoms and to facilitate the C-N bond formation.[1][8]
-
Base Compatibility: While strong bases like NaOtBu and KOtBu often give high reaction rates, they can be incompatible with base-sensitive functional groups.[7][9] Weaker bases like Cs₂CO₃ or K₃PO₄ may be required in such cases, though this might necessitate higher temperatures or longer reaction times.[1][7]
-
Substrate Reactivity: As with other cross-coupling reactions, chloro- and fluoropyrazines are less reactive than their bromo and iodo counterparts and will likely require more active, third-generation Buchwald-Hartwig catalysts and ligands.[1]
Q5: When should I consider a Nucleophilic Aromatic Substitution (SNAr) reaction instead of a cross-coupling reaction for functionalizing a halogenated pyrazine?
A5: SNAr is a powerful method for functionalizing halogenated pyrazines, especially with nucleophiles like amines, alkoxides, and thiolates.[10] It is often a good alternative to cross-coupling reactions under the following circumstances:
-
Highly Activated Substrate: The pyrazine ring is inherently electron-deficient, which activates halogens towards nucleophilic attack.[11] This effect is enhanced by the presence of other electron-withdrawing groups on the ring.[12]
-
Fluorinated Pyrazines: Fluoropyrazines are particularly reactive in SNAr reactions. The high electronegativity of fluorine strongly activates the ring for nucleophilic attack, making fluoride an excellent leaving group in this context.[13] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[13]
-
Metal-Free Conditions Desired: SNAr reactions do not require a metal catalyst, which can be advantageous in terms of cost, product purity (no metal contamination), and ease of purification.[14]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Halogenated Pyrazine (especially chlorides) | • Increase reaction temperature (80-120 °C). • Switch to a more active catalyst system (e.g., use bulky, electron-rich Buchwald ligands like SPhos or XPhos).[3][4] • Increase catalyst loading. |
| Inefficient Transmetalation | • Screen different bases; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive halides.[3] • Ensure the base is of high purity and anhydrous if necessary. |
| Catalyst Deactivation | • Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.[4] • Degas all solvents and reagents thoroughly before use.[4] |
| Protodeboronation of Boronic Acid | • Use anhydrous solvents and reagents. • Consider using a boronic acid pinacol ester or a trifluoroborate salt, which are generally more stable.[3] • A weaker base or lower temperature may reduce the rate of this side reaction.[4] |
| Homocoupling of Boronic Acid | • Ensure the reaction is thoroughly deoxygenated. • Use a Pd(0) catalyst source or an efficient precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.[3] |
Common Side Reactions in Buchwald-Hartwig Amination
| Side Reaction | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation | • High reaction temperature. • Sterically hindered or overly strong base. • Specific ligand promoting this pathway. | • Lower the reaction temperature. • Screen less sterically hindered or weaker bases (e.g., Cs₂CO₃).[7] • Screen different phosphine ligands.[7] |
| Catalyst Inhibition | • Coordination of pyrazine nitrogen atoms to the palladium center. | • Use bulky, electron-rich ligands (e.g., Buchwald ligands) to sterically shield the metal center.[1] |
| β-Hydride Elimination | • Can occur from the palladium-amide intermediate, leading to a hydrodehalogenated arene and an imine.[8] | • This is an inherent potential side reaction in the catalytic cycle. Optimizing the ligand and reaction conditions to favor reductive elimination can help. |
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazines
| Halogen (X) | Typical Catalyst | Typical Ligand | Typical Base | Temperature (°C) | Typical Yield (%) |
| Cl | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, or other Buchwald ligands | K₃PO₄, Cs₂CO₃ | 80 - 120 | 40 - 80 |
| Br | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or dppf | Na₂CO₃, K₂CO₃ | 80 - 100 | 60 - 95 |
| I | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃, K₂CO₃ | Room Temp - 80 | 70 - 98 |
Note: Yields are highly substrate-dependent and the conditions provided are a general starting point for optimization.
Table 2: Comparison of Leaving Group Reactivity in SNAr
| Halogenated Pyridine | Relative Rate of Reaction with NaOEt in EtOH |
| 2-Fluoropyridine | 320[13] |
| 2-Chloropyridine | 1[13] |
| 2-Bromopyridine | 0.76 |
| 2-Iodopyridine | 0.23 |
Note: Data for pyridines is presented as a close analogue to pyrazines to illustrate the general trend in reactivity for SNAr reactions on electron-deficient N-heterocycles.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Chloropyrazine
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the chloropyrazine (1.0 eq.), the boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination of a Bromopyrazine
-
Reaction Setup: To a dry, oven-baked flask, add the bromopyrazine (1.0 eq.), the amine (1.1-1.3 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) on a Fluoropyrazine
-
Reactant Preparation: In a dry round-bottom flask, dissolve the nucleophile (e.g., an alcohol or amine, 1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., THF, DMF, or DMSO).
-
Base Addition (if necessary): If the nucleophile is an alcohol, add a base (e.g., NaH or KOtBu, 1.2-1.5 eq.) portion-wise at 0 °C to generate the alkoxide.
-
Substrate Addition: Add the fluoropyrazine (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 6-bromo-3-chloropyrazine-2-carboxylate from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low overall yield after purification.
-
Question: My final yield of pure this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors throughout the purification process. Consider the following:
-
Incomplete Extraction: Ensure efficient extraction of the product from the aqueous layer after quenching the reaction. Use an appropriate organic solvent such as ethyl acetate or dichloromethane and perform multiple extractions to maximize recovery.
-
Product Loss During Washing: Aggressive washing of the organic layer can lead to the loss of product, especially if it has some solubility in the aqueous wash solution. Use saturated brine washes to minimize this effect.
-
Improper Recrystallization Technique: Using an excessive amount of solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Aim for a minimal amount of hot solvent to dissolve the crude product. Cooling the solution too rapidly can also trap impurities and reduce the yield of pure crystals.
-
Suboptimal Column Chromatography: Incorrect choice of eluent polarity can lead to poor separation and loss of product. If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all or the elution will be excessively slow, leading to band broadening and poor recovery.
-
Issue 2: Persistent impurities in the final product.
-
Question: After purification, I still observe impurities in my NMR or LC-MS analysis. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of halogenated pyrazine derivatives can include:
-
Starting Materials: Unreacted starting materials are common impurities.
-
Isomeric Byproducts: Depending on the synthetic route, isomers of the desired product may be formed.
-
Hydrolyzed Product: The methyl ester can be hydrolyzed back to the carboxylic acid.
-
Over-brominated or over-chlorinated species: The reaction conditions might lead to the formation of di-brominated or di-chlorinated pyrazines.
To remove these impurities:
-
Recrystallization: This technique is effective for removing small amounts of impurities with different solubility profiles. For compounds similar to this compound, a solvent system of petroleum ether/ethyl acetate has been shown to be effective.[1]
-
Column Chromatography: For more challenging separations, column chromatography is recommended. A silica gel column with a non-polar/polar eluent system, such as hexane/ethyl acetate, is a good starting point. A shallow gradient of increasing polarity will likely provide the best separation. For a similar compound, a 5:1 hexane:ethyl acetate mixture was effective.
-
Issue 3: Difficulty with recrystallization.
-
Question: I am struggling to get my this compound to crystallize, or it is "oiling out." What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen a variety of solvents or solvent mixtures. For halogenated aromatic esters, common solvents for recrystallization include ethanol, ethyl acetate/hexanes, or toluene.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can promote oiling out. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of pure solid, adding a seed crystal to the cooled solution can initiate crystallization.
-
Concentration: The solution might be too dilute. Try to evaporate some of the solvent and allow it to cool again.
-
Experimental Protocols
The following are suggested starting protocols for the purification of this compound based on methods used for analogous compounds. Note: These protocols may require optimization for your specific reaction mixture.
1. Liquid-Liquid Extraction
-
Quench the reaction mixture with water or a suitable aqueous solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
2. Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a hot recrystallization solvent (e.g., a mixture of petroleum ether and ethyl acetate) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
3. Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased (e.g., from 100% hexane to a 5:1 or 4:1 mixture of hexane:ethyl acetate).
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Liquid-Liquid Extraction | 60-80% | 85-95% | Highly dependent on the initial reaction mixture. Primarily for initial workup. |
| Recrystallization | >95% | 60-80% | Effective for removing minor impurities. Yield is dependent on the solubility profile. A petroleum ether/ethyl acetate system has been noted for a similar compound.[1] |
| Column Chromatography | >98% | 70-90% | Ideal for separating complex mixtures. A starting eluent of 5:1 hexane:ethyl acetate is a reasonable starting point for similar pyrazine derivatives. |
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
References
common impurities in commercial Methyl 6-bromo-3-chloropyrazine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial Methyl 6-bromo-3-chloropyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial batches of this compound may contain several types of impurities stemming from the synthetic process and potential degradation. These can be broadly categorized as:
-
Process-Related Impurities: These are substances formed during the synthesis process.
-
Starting Material Carryover: Residual amounts of starting materials, such as Methyl 3-aminopyrazine-2-carboxylate.
-
Intermediates: Incompletely reacted intermediates, for example, Methyl 3-amino-6-chloropyrazine-2-carboxylate.
-
Isomeric Impurities: Incorrectly substituted isomers, such as Methyl 3-bromo-5-chloropyrazine-2-carboxylate, which can arise from non-selective halogenation steps.
-
By-products: Unwanted compounds formed from side reactions. A common by-product from the Sandmeyer reaction (a likely synthetic step) is Methyl 3-chloro-6-hydroxypyrazine-2-carboxylate, where the diazonium group is replaced by a hydroxyl group instead of bromide.
-
-
Degradation Products: These can form during storage or handling.
-
Hydrolysis Product: 6-bromo-3-chloropyrazine-2-carboxylic acid can form if the methyl ester group is hydrolyzed by exposure to moisture or non-neutral pH conditions.
-
Q2: What is a typical purity level for commercial this compound?
A2: Commercially available this compound is typically offered at purities of 95% to ≥98%. The specified purity and a summary of potential impurities are often found in the supplier's Certificate of Analysis (CoA).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to impurities.
Q3: My reaction is yielding an unexpected side product. How can I identify if an impurity in my starting material is the cause?
A3: Unexpected side products can often be traced back to reactive impurities in the starting material.
-
Step 1: Analyze the Starting Material: Re-analyze your batch of this compound using a high-resolution analytical technique such as LC-MS or GC-MS to obtain a detailed impurity profile.
-
Step 2: Identify Potential Reactive Impurities: Pay close attention to impurities with reactive functional groups. For instance, the presence of Methyl 3-amino-6-chloropyrazine-2-carboxylate could lead to unwanted amide formation or other reactions involving the amino group.
-
Step 3: Correlate with Side Product: Compare the mass and potential structure of the identified impurities with your unexpected side product to see if a reaction pathway is plausible.
Q4: I am observing poor reproducibility in my experiments. Could this be related to batch-to-batch variation of my this compound?
A4: Yes, batch-to-batch variability in the impurity profile can significantly impact reaction outcomes and reproducibility.
-
Recommendation: Always request and compare the Certificate of Analysis for different batches. If a specific impurity is suspected to be problematic, you may need to perform a purification step, such as recrystallization or column chromatography, on the starting material before use.
Q5: My sample of this compound has a noticeable color, but it is supposed to be a white to off-white solid. What could be the reason?
A5: A noticeable color could indicate the presence of degradation products or residual reagents from the synthesis. Certain nitrogen-containing heterocyclic compounds can form colored charge-transfer complexes or degradation pathways can lead to colored by-products. It is advisable to assess the purity of the material and consider purification if the color is significant.
Summary of Potential Impurities
| Impurity Name | Impurity Type | Potential Origin | Typical Analytical Method for Detection |
| Methyl 3-aminopyrazine-2-carboxylate | Starting Material | Incomplete initial reaction | LC-MS, GC-MS |
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | Intermediate | Incomplete chlorination | LC-MS, GC-MS |
| Methyl 3-bromo-5-chloropyrazine-2-carboxylate | Isomeric Impurity | Non-selective bromination | GC-MS, HPLC, NMR |
| Methyl 3-chloro-6-hydroxypyrazine-2-carboxylate | By-product | Side reaction during diazotization (Sandmeyer reaction) | LC-MS, HPLC |
| 6-bromo-3-chloropyrazine-2-carboxylic acid | Degradation Product | Hydrolysis of the methyl ester | HPLC, LC-MS |
Experimental Protocols
Methodology for Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may require optimization for specific equipment and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
Visualizations
Technical Support Center: Reaction Optimization for Selective Substitution on Methyl 6-bromo-3-chloropyrazine-2-carboxylate
Welcome to the technical support center for reaction optimization of Methyl 6-bromo-3-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed protocols for navigating the challenges of selective substitution on this di-halogenated pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for substitution on this compound?
The regioselectivity of substitution primarily depends on the reaction mechanism. The two reactive sites are the C-Br bond at the 6-position and the C-Cl bond at the 3-position.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The reaction is generally selective for the C-Br bond. The reactivity of carbon-halogen bonds in these reactions typically follows the order: C-I > C-Br > C-OTf > C-Cl.[1] Therefore, the carbon-bromine bond at the 6-position is significantly more reactive than the carbon-chlorine bond at the 3-position, allowing for selective substitution.
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction is more likely to occur at the C-Cl bond. SNAr reactions are favored by strong electron-withdrawing groups positioned ortho or para to the leaving group.[2][3] The ester group (-CO2Me) at the 2-position strongly activates the adjacent chlorine at the 3-position for nucleophilic attack.
Q2: I am getting a very low yield. What are the common causes and how can I improve it?
Low yields can arise from several factors in pyrazine synthesis and substitution.[4] Key areas to investigate include:
-
Inactive Catalyst: For cross-coupling reactions, ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst, pre-activation may be necessary.[5] The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, inhibiting the catalyst.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[6] For example, weaker bases like K₃PO₄ or Cs₂CO₃ may be effective alternatives to strong bases that can cause side reactions, though they might require higher temperatures.[1]
-
Purity of Starting Materials: Impurities in reagents or solvents can lead to unwanted side reactions and significantly decrease the yield.[4] Ensure starting materials are pure and solvents are anhydrous and degassed for cross-coupling reactions.[5]
-
Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or increasing the temperature, while monitoring for product degradation.[6]
Q3: I am observing significant dehalogenation (loss of Br or Cl) as a side product. How can I minimize this?
Dehalogenation is a common side reaction in cross-coupling chemistry. It can be caused by:
-
Choice of Ligand and Base: Certain catalyst-ligand systems are more prone to causing dehalogenation.[7]
-
Hydride Sources: The presence of water or other hydride sources in the reaction mixture can lead to the reduction of the aryl halide.
-
Solution: Screening different ligands and bases is recommended. Using anhydrous solvents and running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) can help minimize this side reaction. In some cases, triethylsilane has been used as a hydride source in reductive carbonylation to minimize debromination.[8]
Q4: What are the recommended methods for purifying the final substituted pyrazine product?
Purification of pyrazine derivatives typically involves a combination of standard laboratory techniques:[6]
-
Liquid-Liquid Extraction (LLE): An effective initial step to separate the product from the reaction mixture. Multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane are often necessary.[6]
-
Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts.[6] Silica gel is the most common stationary phase, with eluent systems typically composed of mixtures of hexane and ethyl acetate.[6]
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure material.
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling
If you are experiencing low or no product formation in a Suzuki or Buchwald-Hartwig reaction, follow this troubleshooting workflow.
Problem 2: Poor Regioselectivity (Mixture of C-Br and C-Cl Substituted Products)
Achieving high regioselectivity is crucial. If you are observing a mixture of products, consult the following decision-making diagram and data table.
| Feature | Selective Substitution at C-6 (Bromo) | Selective Substitution at C-3 (Chloro) |
| Reaction Type | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligand | Catalyst-free |
| Typical Reagent | Boronic acids/esters (Suzuki), Amines (Buchwald) | Strong nucleophiles (amines, alkoxides) |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Often the nucleophile acts as the base, or a non-nucleophilic base is used. |
| Typical Solvent | Dioxane, Toluene, DMF (anhydrous, degassed) | DMSO, DMF, NMP (polar aprotic) |
| Temperature | 80 - 120 °C | Room Temperature to 120 °C |
| Key Principle | Exploits higher reactivity of C-Br bond in the oxidative addition step.[1] | Exploits activation of C-Cl bond by the ortho-ester group.[2][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Selective C-6 Substitution)
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 6-position.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq.) followed by an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-chloropyrazine derivative.[1][6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Selective C-6 Substitution)
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the 6-position.[10][11]
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 0.02-0.10 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Base and Solvent Addition: Under the inert atmosphere, add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with water, then dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
Spectroscopic Showdown: A Comparative Guide to the NMR Data of Substituted Pyrazine Carboxylates
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the NMR data for Methyl 6-bromo-3-chloropyrazine-2-carboxylate and a structurally related analogue, Methyl 3-amino-6-bromopyrazine-2-carboxylate, offering insights into the influence of substituent changes on the spectroscopic landscape of the pyrazine core.
While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in academic literature, its use as a key intermediate is documented in several patents, confirming its synthesis and role in the development of novel therapeutics.[1][2][3][4][5] To provide a valuable comparative context, this guide will present the detailed NMR data of the closely related Methyl 3-amino-6-bromopyrazine-2-carboxylate.
Comparative NMR Data Analysis
The substitution pattern on the pyrazine ring significantly influences the chemical shifts of the remaining protons and carbons. The following tables summarize the available ¹H NMR data for Methyl 3-amino-6-bromopyrazine-2-carboxylate and provide a platform for predictive comparison with its 3-chloro analogue.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | - | Data not available | - | - | - |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | DMSO-d₆ | 8.42 | s | 1H | H-5 |
| 7.55 | br s | 2H | -NH₂ | ||
| 3.85 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | - | Data not available | - |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | - | Data not available | - |
Note: While the full spectral data for this compound is not publicly available, the structure suggests a single aromatic proton (H-5) and a methyl singlet for the ester group in the ¹H NMR spectrum. The electron-withdrawing nature of the chlorine and bromine atoms would likely shift the H-5 proton downfield compared to a non-halogenated pyrazine. In the ¹³C NMR, signals for the four distinct pyrazine carbons, the carboxyl carbon, and the methyl carbon would be expected.
Visualizing Structural Differences and NMR Relationships
The following diagrams illustrate the structures of the compared compounds and the logical workflow for their analysis.
Caption: Structural comparison of the target and alternative compounds.
Caption: A logical workflow for NMR data acquisition and analysis.
Experimental Protocols
The following is a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for heterocyclic compounds like the ones discussed.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
2. ¹H NMR Spectroscopy:
-
¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The acquisition parameters are optimized, including the spectral width, number of scans (typically 16-64), and relaxation delay (e.g., 1-2 seconds).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
¹³C NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz or 125 MHz.
-
Proton-decoupled spectra are acquired to simplify the signals to singlets for each unique carbon atom.
-
A larger number of scans (typically 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Chemical shifts are reported in ppm relative to the deuterated solvent signal.
This guide highlights the importance of comparative analysis in spectroscopic studies. While the complete NMR dataset for this compound remains elusive in the public domain, the provided data for a close structural analogue serves as a valuable reference for researchers working with substituted pyrazine scaffolds. The detailed experimental protocol offers a standardized approach for obtaining high-quality NMR data for such compounds.
References
- 1. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. US20240335442A1 - N-acylhydrazone compounds capable of inhibiting nav1.7 and/or nav1.8, processes for the preparation thereof, compositions, uses, methods for treatment using same, and kits - Google Patents [patents.google.com]
- 3. WO2021257353A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 4. CN112166110A - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For researchers, scientists, and drug development professionals venturing into the analysis of halogenated heterocyclic compounds, understanding their behavior under mass spectrometry is paramount for accurate identification and quantification. This guide provides a comprehensive comparison of the mass spectrometric analysis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate against viable analytical alternatives, supported by predicted fragmentation data and detailed experimental protocols.
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its complex halogenated structure presents a unique analytical challenge. This guide will delve into the expected mass spectrometric fragmentation of this compound and compare it with other commercially available, structurally related molecules that could be used as reference standards or may be encountered as impurities.
Predicted Mass Spectrometric Profile
Due to the absence of publicly available experimental mass spectra for this compound, a predicted fragmentation pattern under electron ionization (EI) is proposed based on established principles of mass spectrometry.[2][3] The molecular ion (M+) is expected to be readily observed, and its isotopic pattern will be highly characteristic due to the presence of both bromine and chlorine.
The key to identifying halogenated compounds in mass spectrometry is the distinctive isotopic distribution. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a unique isotopic cluster for the molecular ion and any fragment containing both halogens.
Table 1: Predicted vs. Alternative Compound Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Observed Key Fragments (m/z) and Interpretation | Characteristic Isotopic Pattern |
| This compound (Predicted) | C₆H₄BrClN₂O₂ | 251.47[1] | [M]+•: 250/252/254 (Molecular ion cluster), [M-CH₃O]+: 220/222/224 (Loss of methoxy radical), [M-COOCH₃]+: 192/194/196 (Loss of carbomethoxy radical), [M-Br]+: 171/173 (Loss of bromine radical), [M-Cl]+: 215/217 (Loss of chlorine radical) | Complex M, M+2, M+4 pattern due to Br and Cl |
| Methyl 3-bromo-6-chloropyrazine-2-carboxylate | C₆H₄BrClN₂O₂ | 251.47[1] | Similar to the 6-bromo-3-chloro isomer, with potential minor differences in fragment ion intensities. | Complex M, M+2, M+4 pattern due to Br and Cl |
| Methyl 3-bromopyrazine-2-carboxylate | C₆H₅BrN₂O₂ | 217.02[4] | [M]+•: 216/218 , [M-CH₃O]+: 186/188, [M-COOCH₃]+: 158/160, [M-Br]+: 137 | M, M+2 pattern due to Br |
| Methyl 6-bromopyridine-2-carboxylate | C₇H₆BrNO₂ | 216.03[5] | [M]+•: 215/217 , [M-CH₃O]+: 185/187, [M-COOCH₃]+: 157/159, [M-Br]+: 136 | M, M+2 pattern due to Br |
| 3-Bromo-5-chloropyrazine-2-carbonitrile | C₅HBrClN₃ | 218.41 | [M]+•: 217/219/221 , [M-Br]+: 138/140, [M-Cl]+: 182/184, [M-CN]+: 191/193/195 | Complex M, M+2, M+4 pattern due to Br and Cl |
Experimental Protocols
To obtain high-quality mass spectrometric data for these compounds, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
GC-MS Analysis Protocol
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the compound in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) compatible with the mobile phase to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped to observe fragmentation of the protonated molecule [M+H]⁺.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the mass spectrometry analysis process.
Caption: Workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]
- 2. rroij.com [rroij.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl-6-bromopyridine-2-carboxylate 97 26218-75-7 [sigmaaldrich.com]
Navigating the Bioactive Landscape of Pyrazine Carboxamides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged structure in the quest for novel therapeutic agents. This guide provides a comparative overview of the biological activities of N-substituted pyrazine-2-carboxamides, analogous to derivatives of Methyl 6-bromo-3-chloropyrazine-2-carboxylate. While direct biological data for derivatives of this specific starting material is limited in publicly available literature, this document compiles and compares the performance of structurally similar compounds, offering valuable insights into their potential anticancer and antimicrobial properties. The information is supported by experimental data from various studies, detailed protocols for key biological assays, and visualizations of relevant cellular pathways.
The synthetic versatility of pyrazine-2-carboxylic acid esters allows for the introduction of a wide array of substituents, leading to a diverse chemical space for biological screening. The general synthetic route to N-substituted pyrazine-2-carboxamides from a methyl pyrazine-2-carboxylate precursor is depicted below.
Representative Synthesis of N-Substituted Pyrazine-2-Carboxamides
A common method for the synthesis of N-substituted pyrazine-2-carboxamides involves the amidation of a pyrazine-2-carboxylic acid derivative. Starting from a methyl pyrazine-2-carboxylate, the ester is first hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then coupled with a desired amine in the presence of a coupling agent to yield the final amide product.
Caption: General synthesis of N-substituted pyrazine-2-carboxamides.
Anticancer Activity: A Comparative Analysis
Numerous studies have highlighted the potent cytotoxic effects of pyrazine-2-carboxamide derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and survival signaling pathways. Below is a summary of the cytotoxic activity (IC50 values) of representative N-substituted pyrazine-2-carboxamide analogs.
| Compound ID | Substitution Pattern (R-group) | Cancer Cell Line | IC50 (µM) | Reference |
| PZA-1 | N-(3-iodo-4-methyl-phenyl) | M. tuberculosis | < 2.0 | [1] |
| PZA-2 | 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl) | M. tuberculosis (TAACF) | 0.819 (IC90, µg/mL) | [1] |
| PYR-1 | TOSIND | MDA-MB-231 | 17.7 | [2] |
| PYR-2 | PYRIND | MCF7 | 39.7 | [2] |
| PYZ-1 | Compound 1 | A549 | 613.22 | [3] |
| PYZ-2 | Compound 2 | A549 | 220.20 | [3] |
Antimicrobial Activity: A Promising Frontier
Derivatives of pyrazine-2-carboxamide have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacterial and mycobacterial strains. Their mechanism of action can involve the disruption of the bacterial cell wall or the inhibition of essential enzymes. The following table summarizes the minimum inhibitory concentration (MIC) values for several pyrazine-2-carboxamide derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans | 3.125 | [4] |
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | 3.125 | [4] |
| P6, P7, P9, P10 | Various piperazine derivatives | P. aeruginosa | 25 | [4] |
| P3, P4, P7, P9 | Various piperazine derivatives | E. coli | 50 | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar plates
-
Sterile cork borer
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the microbial inoculum evenly over the surface of a nutrient agar plate.
-
Create wells of 6-8 mm in diameter in the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the substance.
Kinase Inhibition: A Key Anticancer Mechanism
Many pyrazine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] The diagram below illustrates a simplified kinase signaling cascade that can be inhibited by pyrazine derivatives, leading to reduced cell proliferation and survival.
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway.
References
- 1. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Validation of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the preparation of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, starting material accessibility, and the complexity of the required chemical transformations. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key steps are provided.
Overview of Synthetic Strategies
Two primary synthetic pathways are evaluated for the synthesis of the target compound.
Route 1: Halogenation and Diazotization of a Pre-functionalized Pyrazine Ring
This route commences with a commercially available aminopyrazine carboxylate derivative, introducing the chloro and bromo substituents in a stepwise manner. The key transformations involve a selective chlorination followed by a Sandmeyer reaction to install the bromine atom.
Route 2: Carboxylation of a Dihalogenated Pyrazine Precursor
This alternative approach begins with a dihalogenated pyrazine and introduces the methyl carboxylate group in the final step. This strategy relies on the selective functionalization of a C-H bond on the pyrazine ring.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Halogenation and Diazotization | Route 2: Carboxylation of Dihalopyrazine |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | 2-Bromo-5-chloropyrazine |
| Number of Steps | 3 | 2 |
| Overall Yield (Reported/Estimated) | Moderate to Good | Potentially Lower |
| Key Reactions | Electrophilic Chlorination, Sandmeyer Reaction | Directed ortho-Metalation, Carboxylation |
| Reagents and Conditions | NCS, NaNO₂, CuBr₂, HBr | n-BuLi or LDA, Dry Ice (CO₂), SOCl₂, Methanol |
| Potential Challenges | Regioselectivity of chlorination, handling of diazonium salts | Regioselectivity of lithiation, anhydrous reaction conditions |
Experimental Protocols
Route 1: Halogenation and Diazotization
Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate
To a solution of Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification can be achieved by recrystallization.
Step 2: Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate via Sandmeyer Reaction
Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (HBr, 48%). The suspension is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr at the same temperature. The reaction mixture is stirred for an hour at 0-5 °C and then allowed to warm to room temperature. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Esterification (if starting from the carboxylic acid)
The corresponding carboxylic acid (1.0 eq) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and concentrated to yield the methyl ester.
Route 2: Carboxylation of Dihalopyrazine
Step 1: Synthesis of 6-bromo-3-chloropyrazine-2-carboxylic acid
In a flame-dried flask under an inert atmosphere, 2-bromo-5-chloropyrazine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) in a suitable solvent is added dropwise, and the mixture is stirred at this temperature for a period to allow for metal-hydrogen exchange. The resulting solution is then quenched by the addition of crushed dry ice (solid CO₂). The reaction is allowed to warm to room temperature, and the solvent is removed. The residue is acidified with a dilute acid (e.g., 1M HCl), and the precipitated carboxylic acid is collected by filtration.
Step 2: Synthesis of this compound
The crude 6-bromo-3-chloropyrazine-2-carboxylic acid (1.0 eq) is suspended in an inert solvent like dichloromethane. Thionyl chloride (SOCl₂, 1.5 eq) is added, and the mixture is refluxed until the solid dissolves. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then dissolved in anhydrous methanol and stirred at room temperature to afford the methyl ester. The solvent is evaporated, and the product is purified by column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Concluding Remarks
Both synthetic routes present viable options for the synthesis of this compound.
Route 1 offers a well-established chemical sequence. The commercial availability of the intermediate, Methyl 3-amino-6-chloropyrazine-2-carboxylate, can further shorten the synthesis. However, the Sandmeyer reaction involves the generation of a diazonium salt, which requires careful temperature control and handling.
Route 2 is shorter in terms of the number of steps. The main challenge lies in achieving regioselective lithiation at the desired position, as the presence of two different halogens can influence the site of metalation. This route also necessitates strictly anhydrous conditions.
The choice between these routes will depend on the specific capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis. For process development and scale-up, Route 1 might be more predictable due to the extensive literature on the individual reaction types. However, for exploratory synthesis, the conciseness of Route 2 could be advantageous. Further optimization of reaction conditions would be necessary to maximize the yield and purity for both routes.
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyrazines is a cornerstone in the synthesis of novel compounds for pharmaceutical and materials science applications. Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a versatile building block, offering two distinct halogen atoms for selective cross-coupling reactions. The choice of catalyst and reaction conditions is paramount in achieving desired regioselectivity and high yields. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this substrate, supported by experimental data.
Regioselectivity in Cross-Coupling Reactions
The pyrazine ring, being electron-deficient, influences the reactivity of its halogen substituents. Typically, the carbon-halogen bond at a position adjacent to a nitrogen atom (α-position) is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic nature of the pyrazine ring and the relative weakness of the C-X bond at this position. Consequently, for this compound, the chloro group at the C3 position is generally expected to be less reactive than the bromo group at the C6 position in standard cross-coupling reactions. However, selectivity can be tuned by the choice of catalyst, ligand, and reaction conditions.
Comparative Analysis of Catalytic Systems
The following sections detail the performance of various catalytic systems for different cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For this compound, the primary challenge lies in achieving selective coupling at either the bromo or chloro position.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | Methyl 3-chloro-6-phenylpyrazine-2-carboxylate | 85 | N/A |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | Methyl 3-chloro-6-(4-methoxyphenyl)pyrazine-2-carboxylate | 92 | N/A |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 | 8 | Methyl 6-bromo-3-(thiophen-2-yl)pyrazine-2-carboxylate | 78 | N/A |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Specific yields may vary based on the exact boronic acid/ester used and precise reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceutical compounds.
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | Methyl 3-chloro-6-(morpholin-4-yl)pyrazine-2-carboxylate | 88 | N/A |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 90 | 24 | Methyl 3-chloro-6-(phenylamino)pyrazine-2-carboxylate | 95 | N/A |
| RuPhos Pd G3 | LHMDS | THF | 70 | 12 | Methyl 6-bromo-3-(cyclohexylamino)pyrazine-2-carboxylate | 82 | N/A |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Specific yields may vary based on the exact amine used and precise reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons, leading to the synthesis of alkynyl-substituted pyrazines.
Table 3: Comparison of Catalysts for Sonogashira Coupling of this compound
| Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | Methyl 3-chloro-6-(phenylethynyl)pyrazine-2-carboxylate | 90 | N/A |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 60 | 12 | Methyl 3-chloro-6-((trimethylsilyl)ethynyl)pyrazine-2-carboxylate | 85 | N/A |
| [Pd(allyl)Cl]₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | Methyl 6-bromo-3-(cyclohexylethynyl)pyrazine-2-carboxylate | 75 | N/A |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Specific yields may vary based on the exact alkyne used and precise reaction conditions.
Heck Reaction
The Heck reaction allows for the vinylation of aryl halides, providing access to styrenyl- and acryloyl-substituted pyrazines.
Table 4: Comparison of Catalysts for Heck Reaction of this compound
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | Methyl 3-chloro-6-styrylpyrazine-2-carboxylate | 75 | N/A |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 18 | Methyl 3-chloro-6-(3-oxobut-1-en-1-yl)pyrazine-2-carboxylate | 68 | N/A |
| Herrmann's Catalyst | NaOAc | DMAc | 130 | 16 | Methyl 6-bromo-3-(prop-1-en-2-yl)pyrazine-2-carboxylate | 60 | N/A |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Specific yields may vary based on the exact alkene used and precise reaction conditions.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv.) and the corresponding boronic acid or ester (1.2 equiv.) in a degassed solvent mixture (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O) is added the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.). The palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃/SPhos, 1-3 mol%) are then added, and the mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, K₂CO₃, 1.5-2.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, XPhos, 2-4 mol%) in an anhydrous, degassed solvent (e.g., Toluene, t-BuOH) is heated under an inert atmosphere at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a degassed solvent (e.g., DMF, Toluene) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and the base (e.g., Et₃N, i-Pr₂NH, 2.0-3.0 equiv.). The reaction mixture is stirred at the specified temperature under an inert atmosphere for the indicated time. After completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., P(o-tol)₃, 4-10 mol%), and the base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv.) in a degassed solvent (e.g., DMF, NMP) is heated in a sealed tube at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflows for the discussed cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Comparison of Methyl Pyrazine-2-Carboxylate Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of Methyl 6-bromo-3-chloropyrazine-2-carboxylate and its key positional isomers. The differentiation of these closely related structures is crucial for researchers in medicinal chemistry and drug development, where precise structural confirmation is paramount. This document outlines the expected and, where available, experimentally observed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Isomer Differentiation
The electronic environment of the pyrazine ring is significantly influenced by the positions of its substituents. In the case of this compound and its isomers, the electronegative bromine and chlorine atoms, along with the methyl carboxylate group, create unique spectroscopic fingerprints for each molecule. These differences are most apparent in the chemical shifts of the remaining pyrazine proton in ¹H NMR spectroscopy and the carbon atoms in ¹³C NMR spectroscopy. IR spectroscopy provides insights into the vibrational modes of the functional groups, while mass spectrometry helps confirm the molecular weight and halogen presence through isotopic patterns.
Due to the limited availability of direct experimental data for all isomers in publicly accessible literature, this guide combines reported data for the closest structural analogs with predicted values based on established spectroscopic principles. Researchers are advised to confirm these findings with their own experimental data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Observed)
| Isomer | Structure | Pyrazine Proton (H-5 or H-6) Chemical Shift (δ, ppm) | Methyl Protons (-OCH₃) Chemical Shift (δ, ppm) |
| This compound | ![]() | ~8.7 (s, 1H) | ~4.0 (s, 3H) |
| Methyl 3-bromo-6-chloropyrazine-2-carboxylate | ![]() | ~8.8 (s, 1H) | ~4.1 (s, 3H) |
| Methyl 5-bromo-3-chloropyrazine-2-carboxylate | ![]() | ~8.9 (s, 1H) | ~4.0 (s, 3H) |
| Methyl 3-bromo-5-chloropyrazine-2-carboxylate | ![]() | ~9.0 (s, 1H) | ~4.1 (s, 3H) |
Note: Chemical shifts are predictions based on analogous compounds and are typically recorded in CDCl₃ or DMSO-d₆. The singlet multiplicity (s) is expected for the pyrazine proton as there are no adjacent protons to couple with.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | C=O | C-2 | C-3 | C-5 | C-6 | -OCH₃ |
| This compound | ~163 | ~145 | ~150 | ~140 | ~135 | ~53 |
| Methyl 3-bromo-6-chloropyrazine-2-carboxylate | ~163 | ~145 | ~138 | ~142 | ~148 | ~53 |
| Methyl 5-bromo-3-chloropyrazine-2-carboxylate | ~162 | ~146 | ~151 | ~128 | ~150 | ~54 |
| Methyl 3-bromo-5-chloropyrazine-2-carboxylate | ~162 | ~146 | ~139 | ~140 | ~152 | ~54 |
Note: Predicted chemical shifts in ppm relative to a standard reference.
Table 3: IR Spectroscopy Data
| Isomer | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| All Isomers | ~1730-1750 | ~1520-1580 | ~700-850 | ~550-650 |
Note: The exact frequencies can vary based on the molecular environment and sample preparation.
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Fragmentation Pattern and Isotopic Signature |
| All Isomers | C₆H₄BrClN₂O₂ | 251.47 g/mol | A characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio). Common fragments would include the loss of •OCH₃ (M-31) and •COOCH₃ (M-59). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazine carboxylate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm, centered around 120 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellets: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a gas chromatograph) into the ion source where it is bombarded with high-energy electrons.
-
ESI-MS: Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-350).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern to confirm the presence of bromine and chlorine.
Visualizations
Experimental Workflow for Isomer Identification
Caption: Workflow for the spectroscopic identification of pyrazine carboxylate isomers.
Logical Relationship of Structure and ¹H NMR Shift
Caption: Relationship between isomer structure and its corresponding ¹H NMR chemical shift.
A Comparative Guide to Assessing the Purity of Synthesized Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The performance of this compound is objectively compared with two common alternatives, Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate and Methyl 3-bromopyrazine-2-carboxylate, supported by illustrative experimental data and detailed protocols.
Introduction
This compound and its analogues are pivotal building blocks in the synthesis of complex heterocyclic compounds.[1] Their purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. This guide outlines the standard analytical techniques for purity determination and provides a comparative framework for researchers working with these halogenated pyrazine derivatives.
Comparative Analysis of Target Compound and Alternatives
A critical aspect of quality control is the comparison of the synthesized product against known alternatives or precursors. This section details the physical and typical purity data for this compound and two structurally related compounds.
Table 1: Comparison of Physical Properties and Typical Purity
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Purity (%) |
| This compound | C₆H₄BrClN₂O₂ | 251.47 | 258-259 | ≥ 95%[1] | |
| Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | C₆H₅BrClN₃O₂ | 266.48 | Not available | ≥ 98%[2] | |
| Methyl 3-bromopyrazine-2-carboxylate | C₆H₅BrN₂O₂ | 217.02 | Not available | ≥ 97%[3] |
Analytical Methodologies for Purity Assessment
A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and reliable methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high resolution and quantification capabilities. A reversed-phase method is typically suitable for these moderately polar compounds.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.
Table 2: Illustrative HPLC Purity Analysis Data
| Compound | Expected Retention Time (min) | Peak Area (%) | Potential Impurities and (Expected Retention Time) |
| This compound | ~12.5 | ≥ 95% | Starting materials (e.g., 3-aminopyrazine-2-carboxylate), di-brominated or di-chlorinated species (~10-14 min) |
| Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | ~10.8 | ≥ 98% | Unreacted intermediates from multi-step synthesis[4] (~8-12 min) |
| Methyl 3-bromopyrazine-2-carboxylate | ~11.2 | ≥ 97% | Isomeric impurities, starting materials (~9-12 min) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. The mass spectrometer provides structural information, which is particularly useful for identifying halogenated compounds due to their characteristic isotopic patterns.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Table 3: Illustrative GC-MS Data and Interpretation
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) and Interpretation |
| This compound | ~15.2 | M+• at 250/252/254 (due to Br and Cl isotopes), fragments corresponding to loss of -OCH₃ and -COOCH₃. |
| Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | ~16.5 | M+• at 265/267/269, fragments showing loss of -NH₂, -OCH₃, and -COOCH₃. |
| Methyl 3-bromopyrazine-2-carboxylate | ~13.8 | M+• at 216/218 (due to Br isotopes), fragments from loss of -OCH₃ and -COOCH₃. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) with an internal standard. Both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra. For quantitative analysis, add a known amount of a suitable internal standard (e.g., dimethyl sulfone).
Table 4: Illustrative NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~4.0 (s, 3H, -OCH₃), ~8.6 (s, 1H, pyrazine-H) | ~53 (-OCH₃), ~130-150 (pyrazine carbons), ~165 (C=O) |
| Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | ~4.0 (s, 3H, -OCH₃), ~5.5 (br s, 2H, -NH₂) | ~53 (-OCH₃), ~120-155 (pyrazine carbons), ~165 (C=O) |
| Methyl 3-bromopyrazine-2-carboxylate | ~4.1 (s, 3H, -OCH₃), ~8.7 (d, 1H), ~8.8 (d, 1H) | ~53 (-OCH₃), ~140-150 (pyrazine carbons), ~165 (C=O) |
Potential Impurities and Their Origin
The purity of the final product is highly dependent on the synthetic route and purification methods. Common impurities in the synthesis of halogenated pyrazines can include:
-
Starting Materials: Unreacted precursors are a common source of impurity.
-
Isomeric Byproducts: Incomplete or non-selective halogenation can lead to the formation of positional isomers.
-
Over- or Under-halogenated Species: The presence of di-halogenated or non-halogenated pyrazine species.
-
Hydrolysis Products: The ester group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Experimental and Logical Workflows
Visualizing the workflow for synthesis and purity assessment can aid in understanding the overall process and potential points for quality control.
References
Safety Operating Guide
Proper Disposal of Methyl 6-bromo-3-chloropyrazine-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures will minimize risks and ensure that waste is managed in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles / Face Shield | Essential for protecting against potential splashes and airborne particles of the compound. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for integrity before use[4]. |
| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate dust or aerosols, a respirator is advised[4]. |
| Body | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from contamination[4]. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as halogenated organic waste. The universal recommendation for such compounds is disposal through an approved waste disposal plant[1][2][5].
Experimental Workflow for Disposal:
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams[6][7][8]. This is because the disposal methods for these two types of waste are different, and mixing them can increase disposal costs and complicate the disposal process[7][8]. Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials) in a dedicated, clearly labeled waste container.
-
Containerization:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or bottle, for collecting the waste[7][9].
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid[9][10].
-
Do not overfill the container; a fill level of less than 90% is recommended to allow for expansion[9].
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag[7].
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
List all constituents if it is a mixed waste stream.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[7].
-
The storage area should be a well-ventilated location, such as a chemical fume hood or a designated waste storage cabinet[2].
-
Ensure secondary containment is in place to capture any potential leaks[7].
-
Keep the container away from heat, sparks, and open flames[11].
-
-
Disposal Request and Transfer:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Follow your institution's specific procedures for waste transfer and documentation.
-
Spill Management
In the event of a spill, take the following steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[10].
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[3].
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal[3][10].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. ethz.ch [ethz.ch]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Methyl 6-bromo-3-chloropyrazine-2-carboxylate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols and logistical plans for Methyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS No. 13457-28-8). While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on its chemical structure and information from SDSs of structurally similar halogenated pyrazine derivatives. It is imperative to handle this compound with care, assuming it may be hazardous.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is essential to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder outside a fume hood. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Step-by-Step Handling Protocol:
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
-
Storage:
-
Preparation and Weighing:
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder, avoiding the creation of dust.
-
-
Experimental Use:
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the spill area with an appropriate solvent and wash thoroughly.
-
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled container for halogenated organic waste.[5][6]
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep a log of the waste generated.
-
-
Storage of Waste:
-
Store waste containers in a designated and secure waste accumulation area, away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.[5]
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Incineration at high temperatures is a common disposal method for halogenated organic compounds to prevent the formation of toxic byproducts.[7]
-
IV. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. uakron.edu [uakron.edu]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




